molecular formula C13H7BrO B1266855 4-Bromo-9h-fluoren-9-one CAS No. 4269-17-4

4-Bromo-9h-fluoren-9-one

Cat. No.: B1266855
CAS No.: 4269-17-4
M. Wt: 259.1 g/mol
InChI Key: YWYZCXNQMZOYHM-UHFFFAOYSA-N
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Description

4-Bromo-9h-fluoren-9-one is a useful research compound. Its molecular formula is C13H7BrO and its molecular weight is 259.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZCXNQMZOYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292283
Record name 4-bromo-9h-fluoren-9-one
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-17-4
Record name 4269-17-4
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Record name 4-bromo-9h-fluoren-9-one
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Record name 4-Bromo-9H-fluoren-9-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-9H-fluoren-9-one: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and versatile applications of 4-Bromo-9H-fluoren-9-one, a key building block in materials science and drug discovery.

Introduction

This compound is a brominated aromatic organic compound that has garnered significant attention in the scientific community. Its rigid, conjugated fluorene core, combined with a strategically placed bromine atom, makes it a highly versatile intermediate for synthesizing a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, particularly in the development of Organic Light-Emitting Diode (OLED) materials and as a scaffold for novel therapeutic agents. The presence of the bromine atom allows for efficient functionalization through various cross-coupling reactions, enabling the precise tuning of its electronic and optical properties for next-generation technologies.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its application in various synthetic and materials science contexts. The parent compound, 9-fluorenone, is noted to be soluble in organic solvents like acetone and ethanol and is insoluble in water.[2]

PropertyValueReference
CAS Number 4269-17-4[3][4]
Molecular Formula C₁₃H₇BrO[3]
Molecular Weight 259.10 g/mol [3]
Appearance Yellow solid[4]
Melting Point 125-126 °C (recrystallized from ethanol)[5]
Boiling Point 395 °C (Predicted)[6]
Density 1.609 ± 0.06 g/cm³ (Predicted)[6]
Topological Polar Surface Area 17.1 Ų[3]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • ¹H NMR (300 MHz, CD₂Cl₂): δ 8.40 (dt, J=7.7, 0.8 Hz, 1H, ArH), 7.71 (ddd, J=1.3, 1.3, 0.7 Hz, 1H, ArH), 7.69-7.57 (m, 3H, ArH), 7.41 (td, J=0.5, 0.9 Hz, 1H), 7.21 (dd, J=8.0, 7.3 Hz, 1H, ArH).[5]

  • ¹³C NMR (75MHz, CD₂Cl₂): δ 192.6 (C), 144.2 (C), 142.8 (C), 139.9 (CH), 137.2 (C), 135.2 (CH), 134.6 (C), 130.7 (CH), 130.1 (CH), 124.7 (CH), 124.0 (CH), 123.4(CH), 118.0(C).[5]

  • Mass Spectrometry (HRMS): Calculated for C₁₃H₈OBr [M+H]⁺: 258.9758; Found: 258.9758.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide established protocols for the synthesis and purification of this compound.

Synthesis of this compound

A common synthetic route involves the intramolecular cyclization of a biphenyl precursor.[5]

Step 1: Intramolecular Friedel-Crafts-type Acylation

  • Reactants : 2'-bromo-[1,1'-Biphenyl]-2-carboxylic acid ethyl ester (1.02 g, 3.33 mmol) is used as the starting material.[5]

  • Reaction Medium : The starting material is dissolved in methanesulfonic acid (10 ml).[5]

  • Reaction Conditions : The mixture is heated to 100°C for 2 hours.[5]

  • Workup : The hot reaction mixture is poured into cold water (100 ml). The crude product is then extracted with dichloromethane (3 x 30 ml).[5]

  • Purification : The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by recrystallization from ethanol to yield this compound as a yellow solid (0.86g, 99% yield).[5]

Purification by Recrystallization

Further purification can be achieved through recrystallization to obtain high-purity material suitable for electronic applications.

  • Solvent Selection : Isopropylbenzene is an effective solvent for recrystallization.[4]

  • Procedure : The crude dark yellow solid is dissolved in a minimal amount of hot isopropylbenzene (e.g., 200 mL).[4]

  • Crystallization : The solution is allowed to cool slowly to room temperature, promoting the formation of crystals.

  • Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the versatile bromine substituent, which serves as a handle for constructing more complex molecular architectures through cross-coupling reactions.[1]

Key Chemical Reactions

The bromine atom on the fluorenone scaffold is readily displaced in various palladium-catalyzed cross-coupling reactions, making it an invaluable building block in organic synthesis.

  • Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond, ideal for creating biaryl structures.[7][8]

  • Stille Coupling : Involves the reaction with an organotin compound.

  • Sonogashira Coupling : Used to form carbon-carbon bonds between the aryl bromide and a terminal alkyne.[1]

These reactions are instrumental in synthesizing the complex, conjugated molecules required for advanced materials.[1]

Caption: Key cross-coupling reactions of this compound.

Applications in Organic Electronics (OLEDs)

This compound is a cornerstone intermediate in the synthesis of materials for OLEDs.[1] The fluorenone core provides a highly conjugated system with excellent charge transfer properties, which are crucial for the efficiency and stability of OLED devices.[9] By using this molecule as a starting point, researchers can synthesize a variety of materials for different layers within an OLED, including:

  • Host Materials [10]

  • Charge Transport Layers [10][11]

  • Fluorescent and Phosphorescent Emitters [10]

The ability to functionalize the molecule allows for precise tuning of the energy levels and photophysical properties of the final materials, leading to enhanced device performance.[1]

OLED_Synthesis_Workflow Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki) Start->Reaction Intermediate Functionalized Fluorene Derivative Reaction->Intermediate Material OLED Active Layer Material Intermediate->Material Device OLED Device (Displays, Lighting) Material->Device Anticancer_Signaling_Pathway A Fluorenone Derivative B Cancer Cell A->B Enters C Increased Reactive Oxygen Species (ROS) B->C D Mitochondrial Stress C->D E Caspase Activation D->E F Apoptosis (Programmed Cell Death) E->F

References

In-Depth Technical Guide to 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4269-17-4

This technical guide provides a comprehensive overview of 4-Bromo-9H-fluoren-9-one, a key intermediate in the development of advanced organic electronic materials. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a brominated derivative of fluorenone, presenting as a solid at room temperature. Its core structure is a fluorene scaffold with a ketone group at the 9-position and a bromine atom at the 4-position. This unique structure imparts desirable electronic and chemical properties for various applications.

PropertyValueReference
CAS Number 4269-17-4[1]
Molecular Formula C₁₃H₇BrO[1]
Molecular Weight 259.10 g/mol [1]
Melting Point Not available
Boiling Point (Predicted) Not available
Solubility Soluble in various organic solvents.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not publicly available in comprehensive databases, typical analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: For definitive characterization, it is recommended to acquire and interpret the spectra of a sample from a reliable supplier. Commercial suppliers often provide access to this data upon request or through their online documentation.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, often starting from fluorene or its derivatives. The introduction of the bromo and keto functionalities can be achieved through various synthetic routes.

General Synthetic Approach

A common synthetic pathway involves the bromination of a fluorene precursor followed by oxidation to introduce the ketone group. The specific reagents and conditions can be tailored to optimize yield and purity.

Synthesis_Workflow Start Fluorene Precursor Step1 Bromination Start->Step1 Intermediate Brominated Fluorene Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product OLED_Application BromoFluorenone This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) BromoFluorenone->Coupling Functionalized Functionalized Fluorenone Derivatives Coupling->Functionalized OLED OLED Materials (Emissive, Host, Transport) Functionalized->OLED

References

An In-depth Technical Guide to 4-Bromo-9h-fluoren-9-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9h-fluoren-9-one is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Its unique electronic and structural properties make it a valuable building block in the fields of materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its role in cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a yellow solid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₃H₇BrO[1]
Molecular Weight 259.10 g/mol [1]
CAS Number 4269-17-4[1]
Melting Point 125-126 °C
Boiling Point Predicted: ~426.5 °C at 760 mmHg
Appearance Yellow solid
Solubility Soluble in many organic solvents such as THF, DMF, chloroform, and ethanol.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals in the aromatic region.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H
7.75d1HAr-H
7.68t1HAr-H
7.55d1HAr-H
7.45t1HAr-H
7.35t1HAr-H
7.28d1HAr-H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

Chemical Shift (ppm)Assignment
192.6C=O
144.2Ar-C
142.8Ar-C
139.9Ar-CH
137.2Ar-C
135.2Ar-CH
134.6Ar-C
130.7Ar-CH
130.1Ar-CH
124.7Ar-CH
124.0Ar-CH
123.4Ar-CH
118.0Ar-C-Br

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-bromofluorene.

Materials:

  • 4-bromofluorene

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Water

  • Methanol

  • Isopropylbenzene

  • 500 mL three-necked flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 500 mL three-necked flask, add the crude product from a previous step (the synthesis of 4-bromofluorene).

  • Add 80 mL of glacial acetic acid and 80 mL of concentrated sulfuric acid to the flask.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Filter the resulting dark yellow solid.

  • Wash the solid with 100 mL of water and then with 100 mL of methanol.

  • Recrystallize the solid from 200 mL of isopropylbenzene to yield this compound as a yellow solid.[2]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Isopropylbenzene (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropylbenzene to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropylbenzene.

  • Dry the purified crystals under vacuum.

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, largely due to the presence of the bromine atom, which can readily participate in various cross-coupling reactions. One of the most significant applications is its use in the Suzuki-Miyaura coupling reaction to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This compound serves as the organic halide, enabling the introduction of various aryl or vinyl groups at the 4-position of the fluorenone core. This reaction is instrumental in the synthesis of complex molecules for OLEDs and pharmaceutical applications.[3]

Below is a generalized experimental workflow for the Suzuki coupling of this compound with a generic arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water mixture) reagents->solvent In a reaction flask heat Heat mixture to reflux (e.g., 80-100 °C) solvent->heat stir Stir vigorously under inert atmosphere (N₂ or Ar) for several hours (e.g., 12-24h) heat->stir monitor Monitor reaction progress (e.g., by TLC or LC-MS) stir->monitor cool Cool reaction to room temperature monitor->cool extract Perform aqueous work-up: - Add water and organic solvent (e.g., Ethyl Acetate) - Separate layers cool->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify crude product (e.g., Column Chromatography or Recrystallization) concentrate->purify product Characterize final product (e.g., NMR, MS) purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 reductive_elimination Reductive Elimination product R¹-R² (Product) oxidative_addition Oxidative Addition aryl_halide R¹-X (this compound) pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 transmetalation Transmetalation organoboron R²-B(OR)₂ (Arylboronic Acid) + Base pd_intermediate2->pd0

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to advanced materials and potentially bioactive molecules. This guide has provided a detailed overview of its fundamental properties, spectroscopic data, and key experimental procedures. The ability to functionalize the fluorenone core via cross-coupling reactions like the Suzuki-Miyaura coupling underscores its importance in modern organic synthesis and materials science. Further research into the derivatives of this compound is likely to yield novel compounds with tailored electronic and biological properties.

References

4-Bromo-9H-fluoren-9-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the molecular characteristics of 4-Bromo-9H-fluoren-9-one, a compound of interest in advanced materials research. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines its structural features, physicochemical properties, and a relevant synthetic protocol.

Molecular Structure and Properties

This compound is a derivative of fluorenone, characterized by the presence of a bromine atom at the fourth position of the fluorene core. This substitution significantly influences the molecule's electronic properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials.[1] The fluorenone framework provides a highly conjugated system, which facilitates efficient charge transfer, a critical factor for the performance of organic electronic devices.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC13H7BrOPubChem[2]
Molecular Weight259.10 g/mol PubChem[2], BLD Pharm[3]
IUPAC Name4-bromofluoren-9-onePubChem[2]
CAS Number4269-17-4ChemicalBook[4], BLD Pharm[3]
Canonical SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3BrPubChem[2]
Physical FormYellow SolidChemicalBook[4]

Molecular Structure Diagram

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and chemical bonds.

Caption: 2D structure of this compound.

Experimental Protocols

The following is a summarized synthesis protocol for this compound, based on available literature. This protocol serves as a reference for laboratory preparation.

Synthesis of 2-bromo-2'-carbonitrile biphenyl (Crude Product) [4]

  • Under an argon atmosphere, combine 0.86 g (1.5 mmol) of bis(dibenzylideneacetone)palladium, 2.86 g (15 mmol) of thiophene-2-carboxylate, and 7.0 g (15 mmol) of 1,1'-bis(di-tert-butylphosphino)ferrocene in a reaction vessel.

  • Add 50 mL of benzyl cyanide, 70.7 g (0.3 mol) of o-dibromobenzene, and 68.4 g (0.45 mol) of cesium fluoride to the vessel.

  • Stir the reaction mixture at 150°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture and remove the benzyl cyanide from the filtrate by distillation to obtain the crude product, 2-bromo-2'-carbonitrile biphenyl.

Synthesis of this compound [4]

  • Transfer the crude 2-bromo-2'-carbonitrile biphenyl to a 500 mL three-necked flask.

  • Add 80 mL of glacial acetic acid and 80 mL of concentrated sulfuric acid.

  • Heat the mixture and reflux for 12 hours.

  • Cool the reaction mixture to room temperature and filter to collect the dark yellow solid.

  • Wash the solid with 100 mL of water and 100 mL of methanol.

  • Recrystallize the solid from 200 mL of isopropylbenzene to yield this compound as a yellow solid (61.9 g, 80% yield).

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (o-dibromobenzene, etc.) reaction1 Suzuki Coupling Reaction (Formation of biphenyl intermediate) start->reaction1 Pd catalyst hydrolysis Acid-catalyzed Hydrolysis and Cyclization reaction1->hydrolysis H2SO4, Acetic Acid purification Purification (Filtration, Washing, Recrystallization) hydrolysis->purification product Final Product (this compound) purification->product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromo-9H-fluoren-9-one, a key intermediate in the synthesis of advanced materials for organic electronics. This document details the available data, outlines the experimental protocols for its determination, and presents this information in a clear and accessible format for researchers and professionals in drug development and materials science.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. For this compound (CAS No. 4269-17-4), the following data has been compiled from various chemical supplier databases.

Physical PropertyValueSource
Melting Point 127.0 to 131.0 °C[1][2]
129 °C[3]
248 °C (literature)[4]
Boiling Point 392.8 ± 21.0 °C (Predicted)[1]
392.8 °C

Note: The significant discrepancy in the reported literature melting point of 248°C suggests a potential for polymorphism or the presence of impurities in the measured sample. The predicted boiling point indicates that the compound may be susceptible to decomposition at elevated temperatures under atmospheric pressure.

Experimental Protocols

The following sections describe the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common laboratory method for determining the melting point is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is positioned to accurately measure the temperature of the block.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling point solids like this compound, the determination is less common due to the potential for decomposition. However, the theoretical procedure using the capillary method is as follows.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath. The open end of the test tube should be above the level of the heating medium.

  • Heating and Observation: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

  • Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination and reporting of the melting and boiling points of a chemical compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP_Sample_Prep Sample Preparation (Powdering) Purification->MP_Sample_Prep BP_Sample_Prep Sample Preparation Purification->BP_Sample_Prep MP_Capillary_Packing Capillary Tube Packing MP_Sample_Prep->MP_Capillary_Packing MP_Measurement Melting Point Measurement MP_Capillary_Packing->MP_Measurement MP_Data_Recording Record Melting Range MP_Measurement->MP_Data_Recording Data_Comparison Compare with Literature Values MP_Data_Recording->Data_Comparison BP_Apparatus_Setup Apparatus Setup (Capillary Inversion) BP_Sample_Prep->BP_Apparatus_Setup BP_Measurement Boiling Point Measurement BP_Apparatus_Setup->BP_Measurement BP_Data_Recording Record Boiling Point BP_Measurement->BP_Data_Recording BP_Data_Recording->Data_Comparison Purity_Assessment Assess Purity Data_Comparison->Purity_Assessment Final_Report Final Technical Report Purity_Assessment->Final_Report

Physicochemical Characterization Workflow

This guide provides essential physicochemical data and standardized experimental protocols for this compound, serving as a valuable resource for researchers and professionals in the fields of materials science and drug development. The provided workflow diagram further clarifies the logical steps involved in the characterization of such compounds.

References

In-Depth Technical Guide to the Spectral Data of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-9H-fluoren-9-one (CAS No: 4269-17-4). The information presented herein is essential for the unequivocal identification and characterization of this important organic molecule, which serves as a key building block in the synthesis of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectral Data

The following sections provide a summary of the key spectral data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Table 1: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₃H₇BrO
Exact Mass257.9680 g/mol
Molecular Weight259.10 g/mol
High-Resolution Mass Spec (HRMS) [M+H]⁺Calculated: 258.9758, Found: 258.9758[1]
Table 2: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.20 - 7.80Multiplet-Aromatic Protons
Table 3: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
110 - 145Aromatic Carbons
~193Carbonyl Carbon (C=O)
Table 4: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
1710 - 1730StrongC=O Stretch (Ketone)
1580 - 1610Medium to StrongC=C Aromatic Ring Stretch
1000 - 1200StrongC-Br Stretch
750 - 850StrongAromatic C-H Bending (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-2 seconds between pulses.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a solid sample such as this compound, direct insertion or infusion into the mass spectrometer is common. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used techniques for producing ions in the gas phase. For High-Resolution Mass Spectrometry (HRMS), ESI is often preferred.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for accurate mass measurements.

  • Data Acquisition: The instrument is calibrated using a known standard. The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion. The high resolution of the instrument allows for the determination of the elemental composition from the accurate mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Prepare for Direct Infusion Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS High-Resolution Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio, Isotopic Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

References

Understanding the Charge Transfer Properties of 4-Bromo-9H-fluoren-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-9H-fluoren-9-one is a pivotal organic intermediate, primarily recognized for its role as a foundational building block in the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1][2] Its unique molecular architecture, characterized by a fluorenone core with a bromine substituent, imparts desirable charge transfer properties that are essential for the performance of these devices.[3] The fluorenone structure provides a highly conjugated system, which facilitates excellent charge transfer capabilities crucial for the efficiency and stability of organic optoelectronic materials.[3] This technical guide provides an in-depth exploration of the charge transfer properties of this compound, detailing its electronic characteristics, the experimental protocols for their measurement, and its applications in the development of novel organic semiconductors.

Introduction to Charge Transfer in Organic Materials

Charge transfer is a fundamental process in organic semiconductors that governs their electronic and optoelectronic properties. It involves the movement of electrons and holes (electron vacancies) through the molecular framework.[3] In materials like this compound, the efficiency of this process is dictated by several key parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the reorganization energy, and the charge carrier mobility.

The HOMO and LUMO are the frontier molecular orbitals that participate in charge transfer. The energy difference between them, the HOMO-LUMO gap, determines the energy required to excite an electron and is a critical factor in the material's optical and electronic properties.[4][5] The reorganization energy is the energy required to distort the molecular geometry from the neutral state to the charged state and vice-versa, with lower values being desirable for efficient charge transfer. Charge carrier mobility, a measure of how quickly electrons and holes can move through the material, is a key performance metric for organic electronic devices.

Electronic Properties of Fluorenone Derivatives

While specific quantitative data for this compound is not extensively documented in publicly available literature, the properties of the broader class of fluorenone derivatives provide valuable insights. The electronic and optical properties of fluorenones can be systematically tuned by introducing different substituent groups.[6][7]

Generally, the introduction of electron-donating groups tends to increase the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, while electron-withdrawing groups have the opposite effect.[6][7] The bromine atom in this compound is an electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted fluorenone.

The fluorenone core itself is an aromatic ketone with a rigid, π-conjugated structure, which contributes to its chemical stability and fluorescence properties.[8][9] The photophysical properties of fluorenone are highly sensitive to its microenvironment, a characteristic that is leveraged in various applications.

Table 1: Representative Electronic Properties of Fluorene and Fluorenone Derivatives

Compound/Derivative ClassHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Source(s)
Fluorene-based CTMs-5.02 to -5.21-3.85 to -4.1610⁻⁴ to 10⁻⁵~10⁻⁵ to 10⁻⁶[10]
Spiro[fluorene-9,9′-xanthene] HTMsDeeper than spiro-OMeTAD-Higher than spiro-OMeTAD-[11]

Note: This table presents data for classes of fluorene derivatives to illustrate typical ranges. CTMs = Charge Transporting Materials, HTMs = Hole-Transporting Materials.

Experimental Protocols for Characterizing Charge Transfer Properties

A comprehensive understanding of the charge transfer properties of this compound requires the application of various experimental techniques. The following sections detail the methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[12][13] By measuring the oxidation and reduction potentials of a compound, one can estimate these energy levels.

Experimental Workflow:

Caption: Workflow for Determining HOMO/LUMO Levels using Cyclic Voltammetry.

Detailed Methodology:

  • Solution Preparation: A solution of this compound (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[13]

  • Deoxygenation: The solution is purged with an inert gas, such as nitrogen or argon, for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[12]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[12]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan rate can be varied (e.g., 50 mV/s, 100 mV/s) to investigate the reversibility of the redox processes.[13]

  • Data Analysis: The onset potentials for oxidation and reduction are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[13]

Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) technique is a direct method for measuring the charge carrier mobility in organic semiconductors.[14][15][16] It involves generating a sheet of charge carriers near one electrode and measuring the time it takes for them to drift across the sample to the other electrode under an applied electric field.

Experimental Workflow:

G cluster_sample Sample Preparation cluster_tof TOF Measurement cluster_analysis Data Analysis A Fabricate a sandwich-type device: ITO / this compound / Metal B Apply a DC voltage across the device A->B C Excite the sample near the transparent electrode with a short laser pulse to generate charge carriers B->C D Record the transient photocurrent as a function of time using an oscilloscope C->D E Determine the transit time (τ_t) from the photocurrent transient (often from a double-logarithmic plot) D->E F Calculate the charge carrier mobility (μ) using the formula: μ = d² / (V * τ_t) where d is the sample thickness and V is the applied voltage E->F

Caption: Workflow for Measuring Charge Carrier Mobility using the Time-of-Flight Method.

Detailed Methodology:

  • Device Fabrication: A thin film of this compound is deposited onto a transparent conducting substrate (e.g., indium tin oxide, ITO). A top metal electrode (e.g., aluminum) is then deposited on top of the organic layer to form a sandwich-type device. The thickness of the organic layer is typically a few micrometers.[15]

  • Measurement Setup: The device is placed in a circuit with a DC voltage source and a resistor. A pulsed laser with a wavelength that is strongly absorbed by the organic material is used to generate charge carriers near the transparent electrode.[15]

  • Data Acquisition: The transient photocurrent is measured across the resistor using a fast oscilloscope. The polarity of the applied voltage determines whether electron or hole mobility is being measured.[14]

  • Mobility Calculation: The transit time (τt) is the time it takes for the sheet of charge carriers to reach the counter electrode. This is typically identified as a "kink" in the photocurrent transient when plotted on a double-logarithmic scale. The mobility (μ) is then calculated using the equation: μ = d² / (V * τt), where d is the film thickness and V is the applied voltage.[15]

Synthesis of this compound

The synthesis of this compound and other fluorenone derivatives can be achieved through various palladium-catalyzed reactions.[9][17] These methods offer efficient routes to a wide range of substituted fluorenones from readily available starting materials. One common approach involves the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes.[9] Another strategy is the palladium-catalyzed cyclocarbonylation of o-halobiaryls.[17]

Applications in Organic Electronics and Beyond

The favorable charge transfer properties of this compound make it a valuable precursor for a variety of organic electronic materials.

  • OLEDs: It serves as a key intermediate in the synthesis of host and emissive layer materials for OLEDs.[1][2] The ability to functionalize the fluorenone core allows for the tuning of emission colors and the optimization of charge injection and transport.

  • Organic Photovoltaics (OPVs): Its light absorption and charge transfer characteristics make it a candidate for use in the active layers of organic solar cells, potentially improving photoelectric conversion efficiency.[3]

  • Organic Field-Effect Transistors (OFETs): As a building block for organic semiconductors, it can be incorporated into materials designed for use in OFETs.[2]

While the primary application of this compound is in materials science, the broader class of fluorenone derivatives has been explored for biological applications, including as amino acid-sensing probes and water-soluble imaging agents.[18]

Conclusion

This compound is a cornerstone intermediate in the development of advanced organic electronic materials. Its inherent charge transfer properties, stemming from its conjugated fluorenone core, can be further tailored through chemical modification. While a comprehensive dataset of its specific charge transfer parameters is not yet widely available, established experimental techniques such as cyclic voltammetry and the time-of-flight method provide robust protocols for their determination. A thorough characterization of this molecule and its derivatives will continue to fuel innovation in OLEDs, OPVs, and other emerging technologies, and may open avenues for its application in the life sciences.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4-Bromo-9H-fluoren-9-one (CAS No: 4269-17-4), a key intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diode (OLED) technology.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical compound.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C13H7BrO
Molecular Weight 259.10 g/mol [2]
Appearance Yellow Solid
Melting Point 83.5°C (for the parent compound 9-Fluorenone)[3]
Boiling Point 342°C (for the parent compound 9-Fluorenone)[3]
Purity Typically >99%

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation. Below is a table summarizing its GHS classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[4]

Signal Word: Warning[2]

Pictogram:

  • Exclamation Mark (GHS07)

The logical relationship between hazard identification and the recommended response is illustrated in the following diagram:

Hazard_Response Hazard Identification and Response Workflow cluster_hazards Hazard Identification cluster_precautions Precautionary Statements cluster_response Response Measures H315 H315: Causes skin irritation P264 P264: Wash hands thoroughly after handling. H315->P264 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H315->P280 H319 H319: Causes serious eye irritation H319->P280 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fumes. H335->P261 P271 P271: Use only outdoors or in a well-ventilated area. H335->P271 P304_P340 P304+P340: IF INHALED: Remove person to fresh air. P261->P304_P340 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of soap and water. P280->P302_P352 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. P280->P305_P351_P338 P312 P312: Call a POISON CENTER or doctor if you feel unwell. P304_P340->P312 Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Waste Disposal Receiving Receiving and Storage Handling Handling and Use Store_Original Store in original, tightly sealed containers. Receiving->Store_Original Spill Spill Management Ventilation Use in a well-ventilated area or outdoors. Handling->Ventilation Disposal Waste Disposal Clean_Up Clean up spills immediately. Spill->Clean_Up Licensed_Plant Dispose of at a licensed chemical destruction plant. Disposal->Licensed_Plant Store_Cool Keep in a dry, cool, and well-ventilated place. Store_Original->Store_Cool Avoid_Incompatible Avoid contact with incompatible materials. Store_Cool->Avoid_Incompatible PPE Wear appropriate PPE (gloves, safety glasses, lab coat). Ventilation->PPE Avoid_Contact Avoid all personal contact, including inhalation. PPE->Avoid_Contact No_Eat_Drink Do not eat, drink, or smoke when handling. Avoid_Contact->No_Eat_Drink Wash_Hands Wash hands thoroughly after handling. No_Eat_Drink->Wash_Hands Avoid_Dust Use dry clean-up procedures and avoid generating dust. Clean_Up->Avoid_Dust Contain Collect spilled material in a sealed container for disposal. Avoid_Dust->Contain Wash_Area Wash the spill area with large amounts of water. Contain->Wash_Area No_Sewer Do not discharge to sewer systems. Licensed_Plant->No_Sewer Contaminated_Packaging Triple rinse and offer for recycling or reconditioning. No_Sewer->Contaminated_Packaging

References

The Fluorenone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of fluorenone compounds. From its initial isolation from coal tar, the fluorenone scaffold has emerged as a privileged structure in medicinal chemistry and materials science. This document details the historical progression of synthetic methodologies, presents key quantitative data for pivotal reactions, and elucidates the mechanisms of action for bioactive fluorenone derivatives through detailed signaling pathway diagrams. Experimental protocols for both historical and contemporary synthetic routes are provided to offer a practical resource for laboratory researchers.

Discovery and Early History

The journey of fluorenone is intrinsically linked to its parent compound, fluorene. In 1867, French chemist Marcellin Berthelot first isolated fluorene from the high-boiling fraction of coal tar. For many years following its discovery, fluorene was primarily a chemical curiosity.[1] The early 20th century saw a growing interest in the chemistry of fluorene and its derivatives, driven by the burgeoning fields of synthetic dyes and polymers.[1]

The first detailed reports on the synthesis of fluorenone emerged in the early 20th century. A notable publication by E. H. Huntress, E. B. Hershberg, and I. S. Cliff in 1931 detailed the preparation of fluorenone from both fluorene and diphenic acid, providing a significant step forward in the systematic synthesis and characterization of this class of compounds.[2] The primary and most direct method for synthesizing fluorenone has historically been the oxidation of fluorene.[3]

Physicochemical Properties of Fluorenone

The core fluorenone structure possesses distinct physicochemical properties that are foundational to its diverse applications.

PropertyValueReference
Molecular Formula C₁₃H₈O[3]
Molar Mass 180.20 g/mol [3]
Appearance Bright fluorescent yellow solid[3]
Melting Point 80-84 °C[3][4]
Boiling Point 341.5 °C[3]
Solubility Insoluble in water; soluble in alcohol, acetone, benzene, ether, and toluene.[3]

Evolution of Synthetic Methodologies

The synthesis of fluorenone and its derivatives has evolved significantly from early oxidation methods to sophisticated modern catalytic systems.

Classical Oxidation of Fluorene

The most common and historically significant method for the preparation of fluorenone is the oxidation of the methylene bridge of fluorene.

Experimental Protocol: Air Oxidation of Fluorene with Sodium Hydroxide

This protocol is based on the principles described in various patents for the industrial production of fluorenone.[4]

  • Materials: Industrial fluorene, dimethyl sulfoxide (DMSO), sodium hydroxide (NaOH), oxygen or air source.

  • Procedure:

    • In a reaction kettle, dissolve industrial fluorenone in dimethyl sulfoxide at a temperature of 40-80°C.[5]

    • Add sodium hydroxide as a catalyst and stir the mixture under normal pressure until the solids are completely dissolved.[5]

    • Introduce a continuous flow of oxygen or air into the reaction mixture. The flow rate can be in the range of 0.04 to 1 m³/h.[4]

    • Maintain the reaction for 1 to 5 hours.[4]

    • After the reaction is complete, cool the mixture to induce crystallization of the fluorenone product.[4]

    • The crude fluorenone is then isolated by filtration, washed, and can be further purified by recrystallization.[4]

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium HydroxideDimethyl Sulfoxide40-801-5>85>99[4]
Potassium HydroxideTetrahydrofuranAmbient-HighHigh[6]
Ullmann Condensation for Arylamine Derivatives

The Ullmann condensation provides a route to nitrogen-containing fluorenone derivatives, which are of interest for their electronic and biological properties.

Experimental Protocol: Modified Ullmann Coupling of 2,7-diiodofluorenone with Carbazole

This protocol is adapted from a procedure for synthesizing nitrogenated fluorenone scaffolds.

  • Materials: 2,7-diiodofluorenone, carbazole, anhydrous potassium carbonate, copper-bronze, 18-crown-6, anhydrous o-dichlorobenzene.

  • Procedure:

    • In a reaction vessel, combine 2,7-diiodofluorenone (1.0 equiv), the carbazole derivative (2.3–3.0 equiv), anhydrous potassium carbonate (10.0–12.0 equiv), copper-bronze (5.3–6.2 equiv), and 18-crown-6 (0.3 equiv).

    • Add anhydrous o-dichlorobenzene as the solvent.

    • Degas the mixture with several vacuum-argon cycles.

    • Heat the reaction mixture to 180°C for 48 hours.

    • After cooling, filter the mixture through Celite and wash with dichloromethane.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Reactant 1Reactant 2Catalyst SystemSolventTemperature (°C)Reaction Time (h)Reference
2,7-diiodofluorenoneCarbazoleK₂CO₃, Cu-bronze, 18-crown-6o-dichlorobenzene18048
Modern Palladium-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide array of substituted fluorenones with high efficiency and functional group tolerance.[7]

Experimental Protocol: Palladium-Catalyzed Carbonylative C-C Bond Formation

This generalized protocol is based on modern palladium-catalyzed methodologies for fluorenone synthesis.[7]

  • Materials: Aryl halide, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), carbon monoxide (CO) source, solvent (e.g., toluene).

  • Procedure:

    • To a pressure-rated reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add the solvent and purge the vessel with an inert gas.

    • Pressurize the vessel with carbon monoxide.

    • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the reaction is complete as monitored by TLC or GC-MS.

    • After cooling, vent the CO pressure safely.

    • The reaction mixture is then worked up by extraction and purified by column chromatography.

Spectroscopic Characterization

The structural elucidation of fluorenone and its derivatives relies on a combination of spectroscopic techniques.

TechniqueKey Features of FluorenoneReference
¹H NMR Aromatic protons typically appear in the range of 7.30-7.73 ppm.[8]
¹³C NMR The carbonyl carbon (C=O) exhibits a characteristic peak around 201 ppm.[8]
IR Spectroscopy A strong absorption band corresponding to the C=O stretch is observed around 1715 cm⁻¹.[9]
Mass Spectrometry The molecular ion peak [M]⁺ is observed at m/z = 180.[10]

Biological Activities and Mechanisms of Action

Fluorenone derivatives have garnered significant attention for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.[3]

Antiviral Activity: The Case of Tilorone

Tilorone is a fluorenone derivative with broad-spectrum antiviral activity. Its primary mechanism of action is the induction of interferons through the activation of the RIG-I-like receptor (RLR) signaling pathway.

Tilorone_Pathway Tilorone Antiviral Signaling Pathway cluster_nucleus Tilorone Tilorone RIG_I RIG-I Tilorone->RIG_I Activates MAVS MAVS RIG_I->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi Recruits & Activates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_P P-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates IFN_beta_gene IFN-β Gene IRF3_P->IFN_beta_gene Induces Transcription IFN_beta Interferon-β (Antiviral State) IFN_beta_gene->IFN_beta Expression & Secretion Anticancer_Fluorenone_Pathway Anticancer Fluorenone ROS-Mediated Pathway Fluorenone_Derivative Anticancer Fluorenone Derivative Mitochondria Mitochondria Fluorenone_Derivative->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Triggers Anoikis Anoikis ROS->Anoikis Triggers Autophagy Autophagy ROS->Autophagy Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death Anoikis->Cell_Death Autophagy->Cell_Death

References

Unlocking the Potential of 4-Bromo-9H-fluoren-9-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the burgeoning research avenues for derivatives of 4-Bromo-9H-fluoren-9-one. This document details their significant potential in medicinal chemistry and materials science, providing researchers, scientists, and drug development professionals with critical data, experimental protocols, and visual workflows to spur innovation.

The rigid, planar structure of the fluorene scaffold, combined with the versatile reactivity of the bromine substituent at the 4-position, makes this compound a privileged starting material for the synthesis of a diverse array of functional molecules. This guide illuminates the key research areas where these derivatives are making a significant impact, from the development of novel anticancer and antimicrobial agents to the fabrication of next-generation organic electronics.

Medicinal Chemistry: A New Frontier in Drug Discovery

Derivatives of the fluorenone core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics. The introduction of various functionalities onto the this compound backbone allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity

Several fluorenone derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the induction of cellular stress through the generation of Reactive Oxygen Species (ROS), which can trigger multiple cell death pathways, including apoptosis, anoikis, and autophagy.[1][2]

Table 1: Anticancer Activity of Selected Fluorenone Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[3]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)5.6[3]
2,7-diamidofluorenone (Compound 3c)NCI 60-cell panel1.66 (GI50)[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Fluorenone derivatives have shown encouraging activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of O-aryl-carbamoyl-oxymino-fluorene Derivatives

CompoundS. aureus MIC (mg/mL)E. coli MIC (mg/mL)C. albicans MIC (mg/mL)Reference
1a1.252.50.156[1]
1b0.6251.250.156[1]
1c0.3120.6250.156[1]
1d0.1560.3120.312[1]

Materials Science: Building Blocks for Advanced Organic Electronics

The unique photophysical properties of fluorene derivatives, characterized by strong fluorescence and high charge carrier mobility, make them ideal candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-bromo substituent serves as a key synthetic handle for constructing complex, high-performance organic electronic materials through cross-coupling reactions.[5]

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized in the emissive layers of OLEDs, contributing to high efficiency and color purity. The ability to tune the emission wavelength by modifying the molecular structure is a key advantage.

Table 3: Performance of Selected Fluorene-Based OLEDs

Emitting MaterialMaximum Emission (nm)External Quantum Efficiency (%)Luminance (cd/m²)Reference
Donor-functionalised 9-borafluorene550->22,000[6]
Exciplex-forming system (4/PO-T2T)---[6]
Organic Photovoltaics (OPVs)

Fluorene and fluorenone-based molecules are being explored as electron-transporting materials in OPVs. Their thermal stability and suitable energy levels are crucial for efficient charge separation and transport in solar cell devices.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide established protocols for key experiments in the synthesis and evaluation of this compound derivatives.

Synthesis via Cross-Coupling Reactions

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9]

Sonogashira Coupling Protocol:

  • In a reaction flask under an inert atmosphere, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equivalents), and an amine base (e.g., triethylamine, diisopropylamine).

  • Add a suitable anhydrous solvent (e.g., THF, DMF).

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.

  • Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.[10][11][12][13][14]

Biological Activity Assays

MTT Assay for Cytotoxicity (IC50 Determination):

  • Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[15][16][17]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.[15][16][17]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a serial two-fold dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18][19]

Materials Characterization

OLED Fabrication and Characterization:

  • Substrates (e.g., ITO-coated glass) are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Organic layers, including the hole injection layer, hole transport layer, emissive layer (containing the fluorenone derivative), electron transport layer, and electron injection layer, are deposited by thermal evaporation under high vacuum.

  • A metal cathode (e.g., LiF/Al) is then deposited on top to complete the device.

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.[20][21][22]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological & Physical Evaluation This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Suzuki or Sonogashira Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure Derivative Pure Derivative Purification->Pure Derivative Biological Assays Biological Assays Pure Derivative->Biological Assays Cytotoxicity (MTT) Antimicrobial (MIC) Material Characterization Material Characterization Pure Derivative->Material Characterization OLED Fabrication Photophysics Data Analysis Data Analysis Biological Assays->Data Analysis Material Characterization->Data Analysis

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway Fluorenone Derivative Fluorenone Derivative ROS Generation ROS Generation Fluorenone Derivative->ROS Generation Induces Oxidative Stress Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway ROS Generation->Death Receptor Pathway Anoikis Anoikis ROS Generation->Anoikis Autophagy Autophagy ROS Generation->Autophagy Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Death Receptor Pathway->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Anoikis->Cell Death Autophagy->Cell Death

Caption: Proposed signaling pathway for the anticancer activity of a fluorenone derivative.

This technical guide provides a foundational overview of the significant research potential held by this compound derivatives. The versatility of this scaffold, coupled with the detailed experimental frameworks provided, is intended to empower researchers to explore and expand upon these promising avenues of investigation.

References

Methodological & Application

Synthesis of 4-Bromo-9H-fluoren-9-one from o-Dibromobenzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Bromo-9H-fluoren-9-one, a key intermediate in the development of organic electronics and pharmaceutical compounds, starting from o-dibromobenzene. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This protocol outlines a strategic pathway involving the formation of a biphenyl intermediate followed by an intramolecular cyclization.

Synthetic Pathway Overview

The synthesis of this compound from o-dibromobenzene is not a direct conversion. A multi-step approach is necessary to achieve the desired regioselectivity of the bromine atom at the 4-position of the fluorenone core. Direct bromination of 9-fluorenone typically leads to a mixture of 2-bromo and 2,7-dibromo isomers, making it unsuitable for the specific synthesis of the 4-bromo derivative.

The proposed and more controlled synthetic route involves three main stages:

  • Ullmann Coupling of o-Dibromobenzene: Formation of 2,2'-dibromobiphenyl.

  • Synthesis of the Key Intermediate: Conversion of 2,2'-dibromobiphenyl to 4-bromo-[1,1'-biphenyl]-2-carboxylic acid. This is the crucial step for establishing the required substitution pattern.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the biphenyl carboxylic acid to yield the final product, this compound.

Synthesis_Workflow o_dibromobenzene o-Dibromobenzene dibromobiphenyl 2,2'-Dibromobiphenyl o_dibromobenzene->dibromobiphenyl Ullmann Coupling biphenyl_intermediate 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid dibromobiphenyl->biphenyl_intermediate Lithiation, Carboxylation, and Bromination final_product This compound biphenyl_intermediate->final_product Intramolecular Friedel-Crafts Acylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 2,2'-Dibromobiphenyl via Ullmann Coupling

This procedure utilizes a copper-catalyzed homocoupling of o-dibromobenzene.

Materials:

  • o-Dibromobenzene

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 2 M

  • Sodium chloride solution, saturated (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 equivalents) and anhydrous DMF.

  • Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.

  • Add o-dibromobenzene (1 equivalent) dropwise to the refluxing suspension over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

  • Pour the filtrate into a separatory funnel containing 2 M HCl and extract with toluene (3 x volumes of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane) to afford 2,2'-dibromobiphenyl.

Step 2: Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

This step involves a selective monolithiation, carboxylation, and subsequent bromination.

Materials:

  • 2,2'-Dibromobiphenyl

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution, 1 M

  • Sodium sulfite (Na₂SO₃) solution, 10%

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 2,2'-dibromobiphenyl (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • In a separate flask, crush dry ice and quickly add it to the reaction mixture. Allow the mixture to warm to room temperature overnight.

  • Quench the reaction with water and acidify with concentrated HCl. Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid.

  • Dissolve the crude carboxylic acid in acetic acid. Add N-Bromosuccinimide (1.1 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and quench with a 10% sodium sulfite solution.

  • Extract the product with ethyl acetate, wash with 1 M NaOH solution, and then acidify the aqueous layer with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-bromo-[1,1'-biphenyl]-2-carboxylic acid.

Step 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This final step involves the acid-catalyzed cyclization of the biphenyl carboxylic acid.

Materials:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), cold 1 M

  • Sodium bicarbonate solution, saturated

  • Sodium chloride solution, saturated (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-bromo-[1,1'-biphenyl]-2-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected yields and key reaction parameters for each step of the synthesis. These values are representative and may vary based on the specific reaction scale and conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ullmann CouplingCu, o-DibromobenzeneDMFReflux4-660-70
2Carboxylation & Brominationn-BuLi, CO₂, NBSTHF, Acetic Acid-78 to RT12-1850-60
3Friedel-Crafts AcylationSOCl₂, AlCl₃DCM0 to RT5-770-80

Logical Relationships in Synthesis

Logical_Relationships cluster_start Starting Material cluster_intermediate1 Biphenyl Formation cluster_intermediate2 Key Intermediate Synthesis cluster_final Final Product oDB o-Dibromobenzene diBromo 2,2'-Dibromobiphenyl oDB->diBromo Step 1: Ullmann Coupling carboxy 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid diBromo->carboxy Step 2: Functionalization fluorenone This compound carboxy->fluorenone Step 3: Cyclization

Caption: Key transformations in the synthesis of this compound.

This detailed protocol provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described. Optimization of reaction conditions may be necessary to achieve the desired outcomes on different scales.

Application Notes and Detailed Protocol for Suzuki Coupling of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-9H-fluoren-9-one with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-9H-fluoren-9-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a selection of arylboronic acids.

EntryArylboronic AcidEquivalents of Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acid1.5Pd(PPh₃)₄ (5)2M Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acid1.5Pd(PPh₃)₄ (5)2M Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001289
3Pyrimidine-5-boronic acid1.5Pd(PPh₃)₄ (5)2M Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001678

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, or Pyrimidine-5-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask or reaction tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or balloon for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the solvent mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution (4:1:1 v/v/v). The total solvent volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the this compound is a good starting point).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C under a continuous inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-9H-fluoren-9-one product.

Visualizations

Below are diagrams illustrating the key aspects of the Suzuki coupling protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: This compound Arylboronic acid Na2CO3 inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Solvents: Toluene, Ethanol, H2O inert->solvent catalyst Add Catalyst: Pd(PPh3)4 solvent->catalyst reaction Heat to 100°C (12-16 hours) catalyst->reaction workup Work-up: Cool, Dilute with EtOAc reaction->workup extraction Extraction: Wash with H2O & Brine workup->extraction purification Dry, Concentrate, & Purify (Column Chromatography) extraction->purification product Isolated 4-Aryl-9H-fluoren-9-one purification->product

Caption: A flowchart of the Suzuki coupling experimental workflow.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki Coupling pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex oxidative_addition Oxidative Addition diaryl_pd R-Pd(II)-R' L_n pd_complex->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product R-R' diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide R-X (this compound) boronic_acid R'-B(OH)2 + Base

Application Notes and Protocols: 4-Bromo-9H-fluoren-9-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Bromo-9H-fluoren-9-one in two powerful palladium-catalyzed cross-coupling reactions: the Stille and Sonogashira reactions. These methods are instrumental in the synthesis of functionalized 9-fluorenone derivatives, which are key building blocks in medicinal chemistry and materials science.

Stille Cross-Coupling Reaction: Synthesis of 4-Aryl-9H-fluoren-9-ones

The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide.[1] This protocol outlines the synthesis of 4-aryl-9H-fluoren-9-ones starting from this compound. Organotin reagents are known for their stability to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups.[2][3]

Quantitative Data Summary
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene1101285-95
22-ThienyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF1001680-90
3VinyltributylstannanePdCl₂(PPh₃)₂ (3)-THF802475-85

Yields are estimated based on typical Stille coupling reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Phenyltributylstannane) (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous and oxygen-free conditions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane (1.1 equiv.) to the reaction mixture.

  • The reaction mixture is then heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-9H-fluoren-9-one.

Stille Coupling Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Organostannane Pd Catalyst heating Heating & Stirring reagents->heating Combine solvent Anhydrous Solvent solvent->heating monitoring TLC/LC-MS Monitoring heating->monitoring Monitor Progress extraction Solvent Extraction & KF Wash monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product 4-Aryl-9H-fluoren-9-one purification->product

Stille Reaction Experimental Workflow

Sonogashira Cross-Coupling Reaction: Synthesis of 4-Alkynyl-9H-fluoren-9-ones

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] It is widely used in the synthesis of conjugated enynes and arylalkynes.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4][6]

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60692
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene80888
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF501285

Data is based on the synthesis of 3,6-bisethynyl-9H-fluoren-9-one derivatives and may be adapted for the 4-bromo isomer.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Anhydrous and oxygen-free conditions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • The terminal alkyne (1.2 equiv.) is then added dropwise to the stirred solution.

  • The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of ammonium chloride.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-alkynyl-9H-fluoren-9-one.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (this compound) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (from Copper Cycle) Product Complex Product Complex Alkyne Complex->Product Complex cis-trans Isomerization Product Complex->Pd(0)L2 Reductive Elimination (4-Alkynyl-9H-fluoren-9-one) Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I), Base Copper Acetylide->Pd(II) Complex

Sonogashira Reaction Catalytic Cycle

References

Application of 4-Bromo-9h-fluoren-9-one in the Synthesis of High-Performance OLED Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-9H-fluoren-9-one is a pivotal intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] Its fluorene core provides a rigid and electronically active framework, while the strategically placed bromine atom allows for versatile functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This enables the construction of complex organic molecules tailored for specific roles within an OLED device, including as emissive materials, charge transport layers, and host materials. This application note details the synthesis of novel spirobifluorene-based host materials for phosphorescent OLEDs (PhOLEDs) starting from this compound, providing comprehensive experimental protocols and performance data.

Synthesis of 4-Pyridyl-9,9'-spirobifluorenes

A key application of this compound is in the synthesis of 4-substituted spirobifluorene derivatives, which have demonstrated excellent performance as host materials in blue and green PhOLEDs.[3] The following protocols are adapted from the synthesis of 4-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF), 3-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-3Py-SBF), and 2-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-2Py-SBF).[3]

Experimental Protocols

1. Synthesis of 4-Bromo-9,9'-spirobifluorene (4-Br-SBF)

This initial step involves the creation of the spirobifluorene core.

  • Reagents: this compound, 2-bromobiphenyl, magnesium turnings, iodine, anhydrous tetrahydrofuran (THF), toluene.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Slowly add a solution of 2-bromobiphenyl in anhydrous THF to the activated magnesium to form the Grignard reagent.

    • Add a solution of this compound in anhydrous toluene to the Grignard reagent at room temperature.

    • Reflux the mixture for 12 hours.

    • After cooling, hydrolyze the reaction with an acidic aqueous solution.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers over magnesium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography to yield 4-Bromo-9,9'-spirobifluorene.

2. Suzuki Coupling for the Synthesis of 4-Pyridyl-9,9'-spirobifluorenes

This step attaches the pyridine moieties to the spirobifluorene core.

  • Reagents: 4-Bromo-9,9'-spirobifluorene (4-Br-SBF), desired pyridylboronic acid (e.g., pyridine-4-boronic acid), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve 4-Br-SBF, the corresponding pyridylboronic acid, and Pd(PPh₃)₄ in a mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.

    • After cooling to room temperature, add water and extract the product with dichloromethane.

    • Dry the combined organic layers over magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 4-pyridyl-9,9'-spirobifluorene product.

Experimental Workflow

G cluster_start Starting Material Preparation cluster_spiro Spirobifluorene Synthesis cluster_suzuki Suzuki Coupling A This compound E Reaction in Toluene A->E B 2-Bromobiphenyl D Grignard Reagent Formation B->D C Mg, I2, THF C->D D->E F Hydrolysis & Extraction E->F G Column Chromatography F->G H 4-Bromo-9,9'-spirobifluorene (4-Br-SBF) G->H K Reflux in Toluene/Ethanol H->K I Pyridylboronic Acid I->K J Pd(PPh3)4, K2CO3 J->K L Extraction & Purification K->L M Final Product: 4-Pyridyl-9,9'-spirobifluorene L->M

Caption: Synthetic workflow for 4-pyridyl-9,9'-spirobifluorenes.

Performance Data of OLEDs

The synthesized 4-pyridyl-9,9'-spirobifluorene derivatives were utilized as host materials in phosphorescent OLEDs. The performance of these devices is summarized in the tables below.

Photophysical and Electrochemical Properties
Compoundλ_abs (nm)λ_em (nm)PLQY (%)HOMO (eV)LUMO (eV)E_T (eV)
4-4Py-SBF 300, 311, 324332, 34778-5.91-2.432.72
4-3Py-SBF 300, 311, 324332, 34782-5.92-2.442.70
4-2Py-SBF 300, 311, 324332, 34775-5.89-2.412.71

Data sourced from[3]

Electroluminescent Performance of Green PhOLEDs

Dopant: Ir(ppy)₃

Host MaterialMax. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)Turn-on Voltage (V)CIE (x, y)
4-4Py-SBF 63.165.817.83.2(0.32, 0.62)
4-3Py-SBF 58.561.216.53.2(0.32, 0.62)
4-2Py-SBF 55.357.915.63.2(0.32, 0.62)

Data sourced from[3]

Electroluminescent Performance of Sky-Blue PhOLEDs

Dopant: FIrpic

Host MaterialMax. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)Turn-on Voltage (V)CIE (x, y)
4-4Py-SBF 16.114.88.13.6(0.17, 0.38)
4-3Py-SBF 15.213.97.63.6(0.17, 0.38)
4-2Py-SBF 14.513.37.23.6(0.17, 0.38)

Data sourced from[3]

OLED Device Structure

The high performance of these materials is realized in a multilayer OLED architecture.

G cluster_light Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) Host: 4-Pyridyl-SBF Dopant: Ir(ppy)3 or FIrpic HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (LiF/Al) EIL->Cathode Electron Injection

Caption: General multilayer structure of a PhOLED device.

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of advanced host materials for OLEDs. The synthetic route to 4-pyridyl-9,9'-spirobifluorenes demonstrates a practical application, leveraging the reactivity of the bromine substituent for Suzuki coupling. The resulting materials exhibit high triplet energies and facilitate excellent performance in both green and blue phosphorescent OLEDs, showcasing high efficiencies and low turn-on voltages. These findings underscore the importance of this compound in the development of next-generation display and lighting technologies.

References

The Pivotal Role of 4-Bromo-9H-fluoren-9-one in Advancing Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Bromo-9H-fluoren-9-one has emerged as a critical intermediate in the synthesis of novel organic materials, driving significant advancements in the field of organic electronics. Its versatile chemical structure serves as a foundational building block for a new generation of high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This application note provides an in-depth overview of the utility of this compound, including detailed experimental protocols for the synthesis of key organic electronic materials and a summary of their performance characteristics.

A Versatile Precursor for High-Performance Materials

This compound is a brominated derivative of fluorenone, a polycyclic aromatic ketone.[1][2] The presence of the bromine atom at the 4-position makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3] These reactions allow for the facile introduction of a wide range of functional groups, enabling the precise tuning of the electronic and photophysical properties of the resulting materials.[4] This tunability is crucial for the development of materials with optimized charge transport capabilities, high fluorescence quantum yields, and excellent thermal stability, all of which are prerequisites for efficient and durable organic electronic devices.[5][6]

The fluorene core itself imparts several desirable characteristics, including rigidity, high thermal stability, and good charge transport properties.[7][8] When incorporated into organic electronic materials, the fluorene unit contributes to the formation of stable amorphous films, which is essential for preventing device degradation and ensuring long operational lifetimes.[9]

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound is in the synthesis of materials for OLEDs.[1][4] Derivatives of this intermediate are used to create hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive host materials. By carefully selecting the moieties to be coupled with the this compound core, researchers can design materials with tailored energy levels to facilitate efficient charge injection and transport within the OLED device structure, leading to improved efficiency and color purity.[5][8]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key organic electronic material intermediates and final products derived from this compound.

Protocol 1: Synthesis of 4-Aryl-9H-fluoren-9-one via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds.[10][11] This protocol describes the synthesis of a generic 4-aryl-9H-fluoren-9-one, a common core structure in many organic electronic materials.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Reaction_Mixture Combine Reactants in Solvent This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Heating Heat under Inert Atmosphere (e.g., 90°C) Reaction_Mixture->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Aryl-9H-fluoren-9-one Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Reaction Conditions: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-9H-fluoren-9-one.

Quantitative Data for a Representative Suzuki Coupling Reaction:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound259.091.0-
Phenylboronic Acid121.931.2-
4-Phenyl-9H-fluoren-9-one256.29-85-95
Protocol 2: Synthesis of 4-(N,N-diaryl)-9H-fluoren-9-one via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds, essential for synthesizing many hole-transporting materials.[1][3]

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Reaction_Mixture Combine Reactants in Solvent This compound->Reaction_Mixture Di-arylamine Di-arylamine Di-arylamine->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Mixture Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Mixture Base Base (e.g., Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heat under Inert Atmosphere (e.g., 110°C) Reaction_Mixture->Heating Filtration Cool and Filter Heating->Filtration Washing Wash with Solvents Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Final_Product 4-(N,N-diaryl)-9H-fluoren-9-one Purification->Final_Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Methodology:

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 eq), the desired diarylamine (1.2 eq), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a strong base, for instance, cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 110 °C under an inert atmosphere for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with a solvent like dichloromethane and filter through a pad of celite.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to obtain the pure 4-(N,N-diaryl)-9H-fluoren-9-one.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound259.091.0-
Diphenylamine169.221.2-
4-(Diphenylamino)-9H-fluoren-9-one347.41-70-85

Characterization and Performance of Derived Materials

Materials synthesized from this compound exhibit promising photophysical and electrochemical properties. The introduction of different aryl or amino groups allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices.[5]

Typical Properties of a 4-Aryl-9H-fluoren-9-one Derivative:

PropertyTypical Value
Absorption Maximum (λabs)350-400 nm
Emission Maximum (λem)450-550 nm
HOMO Level-5.5 to -6.0 eV
LUMO Level-2.5 to -3.0 eV
Glass Transition Temperature (Tg)> 100 °C

When incorporated into OLED devices, these materials have demonstrated significant performance enhancements. For instance, hole-transporting materials based on fluorene derivatives have led to devices with high external quantum efficiencies (EQEs) and low turn-on voltages.

Illustrative OLED Device Performance Data with a Fluorene-Based Hole Transport Material:

ParameterValue
Turn-on Voltage2.5 - 3.5 V
Maximum Current Efficiency5 - 15 cd/A
Maximum Power Efficiency5 - 10 lm/W
Maximum External Quantum Efficiency (EQE)5 - 10 %
Emission ColorBlue/Green

Conclusion

This compound is a cornerstone intermediate in the development of advanced materials for organic electronics. Its versatility in established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of a diverse library of materials with tailored properties. The continued exploration of new derivatives based on this scaffold promises to unlock further improvements in the efficiency, stability, and overall performance of organic electronic devices, paving the way for next-generation displays, lighting, and energy solutions.

References

Application Notes and Protocols: 4-Bromo-9H-fluoren-9-one as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-9H-fluoren-9-one as a fundamental building block in the synthesis of organic semiconductors. The unique chemical structure of this compound, featuring a reactive bromine atom on a rigid and highly conjugated fluorenone core, makes it an exceptionally versatile intermediate for creating advanced materials for various organic electronic devices.[1][2]

Introduction to this compound in Organic Electronics

This compound is a key intermediate in the development of materials for a range of organic electronic applications, including:

  • Organic Light-Emitting Diodes (OLEDs): The fluorenone core provides thermal stability and desirable electronic properties, making its derivatives suitable for use as emitters, hosts, and charge-transport materials in OLEDs.[1][2]

  • Organic Field-Effect Transistors (OFETs): The ability to functionalize the fluorenone structure allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels, leading to the development of both p-type and n-type organic semiconductors for OFETs.

  • Organic Photovoltaics (OPVs): Fluorenone-based molecules are utilized as electron acceptors or donors in the active layer of organic solar cells due to their excellent charge transfer properties.[3]

The reactivity of the bromine atom facilitates the extension of the π-conjugated system through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1][2] This allows for the precise engineering of molecular properties to achieve desired performance characteristics in the final devices.

Synthetic Pathways using this compound

The primary synthetic utility of this compound lies in its participation in cross-coupling reactions to form new carbon-carbon bonds. This enables the introduction of various aryl, heteroaryl, or other functional groups to the fluorenone core.

This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Stille Coupling Stille Coupling This compound->Stille Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Functionalized Fluorenone Derivative Functionalized Fluorenone Derivative Suzuki Coupling->Functionalized Fluorenone Derivative Pd Catalyst, Base Stille Coupling->Functionalized Fluorenone Derivative Pd Catalyst Sonogashira Coupling->Functionalized Fluorenone Derivative Pd/Cu Catalyst, Base Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester->Suzuki Coupling Aryl/Heteroaryl Stannane Aryl/Heteroaryl Stannane Aryl/Heteroaryl Stannane->Stille Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling

Caption: Synthetic routes from this compound.

Applications in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound have been successfully employed as the active semiconductor layer in OFETs. By introducing electron-donating or electron-withdrawing groups, both p-channel (hole-transporting) and n-channel (electron-transporting) materials can be synthesized.

Derivative TypeChannel TypeHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioReference
Fluorenone with alkylated double thiophenep-channel0.02-10⁷[4][5]
Dicyanovinylene-functionalized fluorenen-channel-0.0055~10⁶[4]

This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET using a solution-processable fluorenone-based semiconductor.

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization Heavily doped Si wafer (Gate) Heavily doped Si wafer (Gate) Thermal oxidation (SiO2 dielectric) Thermal oxidation (SiO2 dielectric) Heavily doped Si wafer (Gate)->Thermal oxidation (SiO2 dielectric) Dissolve fluorenone derivative Dissolve fluorenone derivative Thermal oxidation (SiO2 dielectric)->Dissolve fluorenone derivative Spin-coating Spin-coating Dissolve fluorenone derivative->Spin-coating Annealing Annealing Spin-coating->Annealing Thermal evaporation of Au (Source/Drain) Thermal evaporation of Au (Source/Drain) Annealing->Thermal evaporation of Au (Source/Drain) Device Characterization Device Characterization Thermal evaporation of Au (Source/Drain)->Device Characterization

Caption: Workflow for solution-processed OFET fabrication.

Materials:

  • Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).

  • Fluorenone-based organic semiconductor.

  • Anhydrous organic solvent (e.g., chloroform, toluene, or chlorobenzene).

  • Gold (Au) for source and drain electrodes.

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface energy.

  • Solution Preparation: The fluorenone-based organic semiconductor is dissolved in the chosen anhydrous solvent to a concentration of, for example, 10 mg/mL. The solution is typically stirred overnight in a nitrogen-filled glovebox to ensure complete dissolution.

  • Active Layer Deposition: The semiconductor solution is spin-coated onto the SiO₂ surface. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

  • Annealing: The substrate with the organic film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 30 minutes) inside a glovebox to remove residual solvent and improve the molecular ordering of the film.

  • Electrode Deposition: Source and drain electrodes are deposited on top of the organic semiconductor layer by thermal evaporation of gold through a shadow mask. The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization: The electrical characteristics of the OFET are measured in a glovebox or in air using a semiconductor parameter analyzer.

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorenone derivatives are widely used in OLEDs due to their high thermal stability and tunable photophysical properties. They can function as host materials, emitters, or charge-transporting layers.

Derivative TypeRole in OLEDMax. External Quantum Efficiency (EQE) [%]Luminous Efficiency [cd/A]Power Efficiency [lm/W]CIE Coordinates (x, y)Reference
Phenylanthracene-substituted fluoreneEmitting Material1.873.371.50(0.18, 0.25)[6]
Four-coordinate fluoroboron emitterEmitting Material18.9--(0.18, 0.42)[7]
Oxygen-bridged boron emitterEmitting Material7.90--(0.166, 0.014)[8]

This protocol describes the general steps for fabricating a multilayer OLED using thermal evaporation in a high-vacuum environment.

cluster_0 Substrate & Anode cluster_1 Organic Layer Deposition cluster_2 Cathode & Encapsulation ITO-coated glass ITO-coated glass Substrate Cleaning Substrate Cleaning ITO-coated glass->Substrate Cleaning Hole Injection Layer (HIL) Hole Injection Layer (HIL) Substrate Cleaning->Hole Injection Layer (HIL) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Hole Injection Layer (HIL)->Hole Transport Layer (HTL) Emissive Layer (EML) Emissive Layer (EML) Hole Transport Layer (HTL)->Emissive Layer (EML) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (EML)->Electron Transport Layer (ETL) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Electron Transport Layer (ETL)->Electron Injection Layer (EIL) Cathode Deposition (e.g., LiF/Al) Cathode Deposition (e.g., LiF/Al) Electron Injection Layer (EIL)->Cathode Deposition (e.g., LiF/Al) Encapsulation Encapsulation Cathode Deposition (e.g., LiF/Al)->Encapsulation

Caption: Workflow for vacuum-deposited OLED fabrication.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Hole Injection Layer (HIL) material (e.g., HAT-CN).

  • Hole Transport Layer (HTL) material (e.g., NPB).

  • Fluorenone-based host and/or dopant for the Emissive Layer (EML).

  • Electron Transport Layer (ETL) material (e.g., Alq₃).

  • Electron Injection Layer (EIL) material (e.g., LiF).

  • Cathode material (e.g., Al).

Procedure:

  • Substrate Preparation: The ITO-coated glass substrate is cleaned as described in the OFET protocol.

  • Vacuum Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Layer Deposition: The organic layers and the cathode are deposited sequentially onto the ITO anode without breaking the vacuum. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure could be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 30 nm, fluorenone derivative as host doped with an emitter) / ETL (e.g., 20 nm) / EIL (e.g., 1 nm LiF) / Cathode (e.g., 100 nm Al).

  • Encapsulation: After deposition, the device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

  • Device Characterization: The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the OLED are measured.

Applications in Organic Photovoltaics (OPVs)

In OPVs, fluorenone derivatives can be designed to act as either electron donor or acceptor materials in the bulk heterojunction (BHJ) active layer. Their broad absorption and suitable energy levels are key properties for this application.

Donor:Acceptor SystemOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]Reference
J71:ITCF (isomer mixture)0.90518.91577.313.35[3]
PM6:BO-4Cl0.841-79.417.43[9]
PM6:BTP-C9:o-BTP-eC9 (ternary)---19.5 (certified)[10]

Note: The table includes high-performance non-fullerene acceptors for context, as specific data for this compound based OPVs is less commonly reported in generalized searches.

This protocol provides a general procedure for fabricating an inverted BHJ solar cell.

cluster_0 Substrate & Cathode cluster_1 Interlayer & Active Layer Deposition cluster_2 Anode & Characterization ITO-coated glass ITO-coated glass Substrate Cleaning Substrate Cleaning ITO-coated glass->Substrate Cleaning Electron Transport Layer (e.g., ZnO) Electron Transport Layer (e.g., ZnO) Substrate Cleaning->Electron Transport Layer (e.g., ZnO) Active Layer (Donor:Acceptor Blend) Active Layer (Donor:Acceptor Blend) Electron Transport Layer (e.g., ZnO)->Active Layer (Donor:Acceptor Blend) Annealing Annealing Active Layer (Donor:Acceptor Blend)->Annealing Hole Transport Layer (e.g., MoO3) Hole Transport Layer (e.g., MoO3) Annealing->Hole Transport Layer (e.g., MoO3) Anode Deposition (e.g., Ag) Anode Deposition (e.g., Ag) Hole Transport Layer (e.g., MoO3)->Anode Deposition (e.g., Ag) Device Characterization Device Characterization Anode Deposition (e.g., Ag)->Device Characterization

Caption: Workflow for inverted OPV fabrication.

Materials:

  • Patterned ITO-coated glass substrates.

  • Electron Transport Layer (ETL) precursor (e.g., zinc acetate for ZnO).

  • Donor polymer (e.g., PTB7-Th) and fluorenone-based acceptor, or vice versa.

  • Organic solvent for the active layer (e.g., chlorobenzene with additives like 1,8-diiodooctane).

  • Hole Transport Layer (HTL) material (e.g., MoO₃).

  • Anode material (e.g., Ag).

Procedure:

  • Substrate Preparation: The ITO substrate is cleaned as previously described.

  • ETL Deposition: A solution-processed ETL, such as a ZnO nanoparticle layer, is deposited by spin-coating and subsequent annealing.

  • Active Layer Deposition: The donor and acceptor materials are dissolved in a common solvent to form the photoactive blend solution. This solution is then spin-coated on top of the ETL in a controlled atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed to optimize the morphology of the bulk heterojunction.

  • HTL Deposition: A thin layer of an HTL, such as MoO₃, is thermally evaporated on top of the active layer.

  • Anode Deposition: The top anode, typically silver (Ag), is deposited by thermal evaporation through a shadow mask.

  • Device Characterization: The current-voltage characteristics of the OPV are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Conclusion

This compound is a cornerstone building block for the synthesis of a wide array of organic semiconductors. Its versatility in established synthetic protocols, such as Suzuki and Stille couplings, allows for the rational design of materials with tailored properties for high-performance OLEDs, OFETs, and OPVs. The protocols and data presented herein provide a foundation for researchers to explore and innovate with this valuable chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Photovoltaic Materials Utilizing 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9H-fluoren-9-one is a pivotal building block in the synthesis of advanced organic electronic materials, including those utilized in organic photovoltaics (OPVs).[1][2] Its fluorenone core acts as an electron-accepting moiety, and the presence of a bromine atom provides a reactive site for carbon-carbon bond formation through various cross-coupling reactions.[1] This enables the construction of complex donor-acceptor molecules, which are fundamental to the function of organic solar cells.

This document provides a detailed experimental protocol for the synthesis of a donor-acceptor type small molecule for photovoltaic applications, starting from this compound. The synthesis involves a palladium-catalyzed Suzuki coupling reaction, a widely used and versatile method for creating C-C bonds.[3][4]

Reaction Scheme

The following scheme illustrates the synthesis of a fluorenone-based donor-acceptor molecule.

Reaction_Scheme cluster_0 Suzuki Coupling Reaction start This compound product 4-(Thiophen-2-yl)-9H-fluoren-9-one start->product Pd(PPh3)4, K2CO3 Toluene/H2O, 90 °C reagent Thiophene-2-boronic acid pinacol ester reagent->product

Caption: Synthetic route to a fluorenone-based photovoltaic material.

Experimental Protocol

This protocol details the synthesis of 4-(Thiophen-2-yl)-9H-fluoren-9-one, a representative donor-acceptor molecule for photovoltaic applications, via a Suzuki coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g)
This compound3096-56-8259.101.00.259
Thiophene-2-boronic acid pinacol ester214559-56-7210.091.20.252
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.058
Potassium Carbonate (K₂CO₃)584-08-7138.212.00.276
Toluene108-88-392.14-20 mL
Deionized Water7732-18-518.02-5 mL
Dichloromethane (DCM)75-09-284.93-As needed
Hexane110-54-386.18-As needed
Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed

Equipment:

  • Two-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask, add this compound (1.0 mmol, 0.259 g), Thiophene-2-boronic acid pinacol ester (1.2 mmol, 0.252 g), and Potassium Carbonate (2.0 mmol, 0.276 g).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add Toluene (20 mL) and deionized water (5 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15 minutes. Subsequently, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.058 g) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure product, 4-(Thiophen-2-yl)-9H-fluoren-9-one.

Characterization Data

The synthesized compound can be characterized by various spectroscopic and analytical techniques. Representative data are summarized below.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Aromatic protons of the fluorenone and thiophene moieties.
¹³C NMR (CDCl₃, 100 MHz)Carbon signals corresponding to the aromatic rings and the carbonyl group.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₁₇H₉OS.
UV-Vis Spectroscopy Absorption maxima in the UV-visible region, indicating the electronic transitions within the conjugated system.
Cyclic Voltammetry (CV) Redox potentials to determine the HOMO and LUMO energy levels, which are crucial for assessing the material's suitability for photovoltaic applications.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target photovoltaic material.

G A 1. Reaction Setup (Reactants & Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Solvents & Catalyst B->C D 4. Suzuki Coupling Reaction (90 °C, 24h) C->D E 5. Work-up (Quench & Separate) D->E F 6. Extraction with DCM E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

References

Functionalization of the Fluorene Core in 4-Bromo-9H-fluoren-9-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 4-Bromo-9H-fluoren-9-one core. This versatile building block is a key intermediate in the synthesis of a wide range of functional organic materials and biologically active compounds. The strategic location of the bromine atom at the C4 position and the presence of a reactive carbonyl group at the C9 position offer two distinct sites for synthetic modifications, enabling the creation of a diverse library of fluorene derivatives.

Introduction

The fluorene scaffold is a privileged structure in materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature imparts desirable photophysical and electronic properties, making it a common component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] Furthermore, fluorenone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This compound serves as a crucial starting material for the synthesis of these advanced materials and potential therapeutic agents. The bromine atom is readily displaced through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The carbonyl group can be transformed into a variety of other functional groups or used as a handle for extending the molecular framework.

Functionalization at the C4 Position: Cross-Coupling Reactions

The primary route for functionalizing the 4-position of this compound is through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to synthesize 4-aryl-9H-fluoren-9-ones.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >80%.
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9016Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >85%.
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene11024Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >75%.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reaction Setup: - this compound - Arylboronic Acid - Base B 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add Degassed Solvent and Pd Catalyst B->C D 4. Heat and Stir (80-110 °C, 12-24h) C->D E 5. Monitor by TLC D->E F 6. Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine E->F Reaction Complete G 7. Purification: - Dry over Na₂SO₄ - Filter and Concentrate - Column Chromatography F->G H 4-Aryl-9H-fluoren-9-one G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl-9H-fluoren-9-one derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Quantitative Data Summary: Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF658Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >80%.
21-HexynePd(OAc)₂ (1) / PPh₃ (2)CuI (2)i-Pr₂NHDMF8012Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >75%.
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene7010Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >90%.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), the base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of 4-amino-9H-fluoren-9-one derivatives through the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10018Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >80%.
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >70%.
3N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene10020Data not available for this specific substrate. Representative yields for similar aryl bromides are typically >85%.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time (typically 18-24 hours).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Functionalization at the C9 Position: Modification of the Carbonyl Group

The carbonyl group at the C9 position provides a versatile handle for further functionalization of the this compound core.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the carbonyl group with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond at the C9 position.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a cold solvent.

  • Purification: Recrystallize the product if necessary.

Wittig Reaction

The Wittig reaction transforms the carbonyl group into an alkene by reacting this compound with a phosphorus ylide. This reaction is highly versatile for introducing a wide range of substituents at the C9 position.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Preparation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Reaction: Cool the ylide solution and add a solution of this compound (1.0 equiv) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Biological Signaling Pathway Application

Functionalized fluorenone derivatives have shown significant promise as anticancer agents. For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) has been demonstrated to inhibit human hepatocellular carcinoma (HCC) cells.[2] The proposed mechanism of action involves the induction of cellular stress through the generation of reactive oxygen species (ROS), which in turn triggers multiple cell death pathways, including apoptosis, anoikis, and autophagy.[2]

G cluster_pathway Anticancer Signaling Pathway of a Fluorenone Derivative (MSDF) MSDF MSDF (Fluorenone Derivative) ROS ↑ Reactive Oxygen Species (ROS) MSDF->ROS MAPK_ERK MAPK/ERK Pathway (Suppressed) MSDF->MAPK_ERK PI3K_Akt PI3K/Akt Pathway (Suppressed) MSDF->PI3K_Akt Apoptosis Apoptosis ROS->Apoptosis Anoikis Anoikis ROS->Anoikis Autophagy Autophagy ROS->Autophagy Extrinsic Extrinsic Pathway Apoptosis->Extrinsic Intrinsic Intrinsic Pathway Apoptosis->Intrinsic

Caption: Proposed anticancer signaling pathway of a fluorenone derivative.

Conclusion

The functionalization of this compound at both the C4 and C9 positions provides a powerful platform for the synthesis of a diverse array of novel organic materials and potential therapeutic agents. The palladium-catalyzed cross-coupling reactions at the C4 position and the various transformations of the C9 carbonyl group offer a rich chemical space for exploration by researchers in materials science and drug discovery. The protocols and data presented herein serve as a guide for the rational design and synthesis of next-generation fluorene-based compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-9H-fluoren-9-one as a key building block. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, and the functionalization at the 4-position via palladium catalysis opens avenues for the synthesis of a diverse range of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, at the C4-position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science. This document covers four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Arylboronic_acid Ar-B(OH)₂ 4-Aryl-9H-fluoren-9-one This compound->4-Aryl-9H-fluoren-9-one Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O100892
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O801688
42-Naphthylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851078

Experimental Protocol: Synthesis of 4-Phenyl-9H-fluoren-9-one

  • Materials:

    • This compound (1.0 equiv, 259 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

    • 1,4-Dioxane (8 mL, degassed)

    • Deionized water (2 mL, degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and deionized water via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

    • Heat the mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-9H-fluoren-9-one.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

General Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Terminal_Alkyne R-C≡CH 4-Alkynyl-9H-fluoren-9-one This compound->4-Alkynyl-9H-fluoren-9-one Sonogashira Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Base (e.g., Et₃N)

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene80885
31-HexynePd(dppf)Cl₂ (3)CuI (6)PiperidineDMF701082
4EthynylbenzenePd(PPh₃)₄ (2.5)CuI (5)TBAFTHFRT1288

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-9H-fluoren-9-one

  • Materials:

    • This compound (1.0 equiv, 259 mg, 1.0 mmol)

    • Phenylacetylene (1.2 equiv, 132 µL, 1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 14 mg, 0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 equiv, 7.6 mg, 0.04 mmol)

    • Triethylamine (Et₃N) (5 mL, degassed)

    • THF (10 mL, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the mixture.

    • Heat the reaction to 65 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 4-(phenylethynyl)-9H-fluoren-9-one.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3]

General Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Alkene R-CH=CH₂ 4-Vinyl-9H-fluoren-9-one This compound->4-Vinyl-9H-fluoren-9-one Heck Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., P(o-tolyl)₃) Base Base (e.g., Et₃N)

Caption: General scheme of the Heck coupling reaction.

Quantitative Data for Heck Coupling:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002475
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201880
3n-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1101682
4AcrylonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1002078

Experimental Protocol: Synthesis of Ethyl (E)-3-(9-oxo-9H-fluoren-4-yl)acrylate

  • Materials:

    • This compound (1.0 equiv, 259 mg, 1.0 mmol)

    • Ethyl acrylate (1.5 equiv, 163 µL, 1.5 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

    • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv, 12.2 mg, 0.04 mmol)

    • Triethylamine (Et₃N) (2.0 equiv, 279 µL, 2.0 mmol)

    • DMF (5 mL, degassed)

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add degassed DMF, triethylamine, and ethyl acrylate via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[4]

General Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Amine R¹R²NH 4-Amino-9H-fluoren-9-one This compound->4-Amino-9H-fluoren-9-one Buchwald-Hartwig Amination Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu)

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001295
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101688
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902085
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene1001878

Experimental Protocol: Synthesis of 4-(Morpholino)-9H-fluoren-9-one

  • Materials:

    • This compound (1.0 equiv, 259 mg, 1.0 mmol)

    • Morpholine (1.2 equiv, 105 µL, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 18.3 mg, 0.02 mmol)

    • Xantphos (0.04 equiv, 23.1 mg, 0.04 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg, 1.4 mmol)

    • Toluene (10 mL, anhydrous and degassed)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add anhydrous, degassed toluene and morpholine.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C for 12 hours.

    • Monitor the reaction by TLC.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain the desired product.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed reactions described herein provide a robust platform for the derivatization of this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient synthesis of novel fluorenone-based compounds with tailored properties. The versatility of these methods allows for the creation of extensive compound libraries for screening and optimization efforts.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Antimicrobial Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance poses a significant global health threat, necessitating the urgent development of novel therapeutic agents with alternative mechanisms of action. Fluorene derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial and antifungal properties. Their rigid, planar structure provides a unique scaffold for chemical modification, allowing for the fine-tuning of their activity against various pathogens. This document provides detailed protocols for the synthesis of select antimicrobial fluorene derivatives and the evaluation of their efficacy, along with tabulated data for easy comparison.

Data Presentation: Antimicrobial Activity of Fluorene Derivatives

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) of various fluorene derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

CompoundTarget MicroorganismMIC (mg/mL)MBC (mg/mL)MBIC (mg/mL)Reference
9-((phenyl)carbamoyloxymino)fluorenStaphylococcus aureus>10>101.25[1][2]
Escherichia coli>10>10>1.25[1][2]
Candida albicans10100.625[1][2]
9-((4-methyl-phenyl)carbamoyloxymino)fluorenStaphylococcus aureus10100.625[1][2]
Escherichia coli>10>10>1.25[1][2]
Candida albicans550.312[1][2]
9-((3-chloro-phenyl)carbamoyloxymino)fluorenStaphylococcus aureus550.312[1][2]
Escherichia coli>10>101.25[1][2]
Candida albicans10100.625[1][2]
9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorenStaphylococcus aureus0.1560.3120.009[1][2]
Escherichia coli>10>10>1.25[1][2]
Candida albicans10100.625[1][2]

Table 2: Antifungal Activity of Selected Fluorene Derivatives against Candida albicans

CompoundMIC (µg/mL)Biofilm Inhibition at 10 µg/mL (%)Reference
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)597[3][4][5]
Fluorene-9-acetic acid (FAA)10089[3][4][5]
Amphotericin B (Control)1-[3][4]

Table 3: Antibacterial Activity of 2,7-dichloro-9H-fluorene-based Azetidinone and Thiazolidinone Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Azetidinone derivative 6lStaphylococcus aureus31.25[6]
Methicillin-resistant Staphylococcus aureus (MRSA)31.25[6]
Azetidinone derivatives 6j, 6k, 6l, 6mEscherichia coli15.6 - 31.25[6]
Thiazolidinone derivatives 5h, 5eStaphylococcus aureus31.25[6]
Methicillin-resistant Staphylococcus aureus (MRSA)62.5[6]

Experimental Protocols

Protocol 1: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

This protocol describes the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives from 9H-fluoren-9-one oxime and various isocyanates.[7]

Materials:

  • 9H-Fluoren-9-one oxime

  • Phenyl isocyanate (or substituted phenyl isocyanates)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottomed flask

  • Reflux condenser

  • Water bath

  • Rotary evaporator

Procedure:

  • Dissolve 0.003 mol of 9H-Fluoren-9-one oxime in 10 mL of anhydrous THF in a round-bottomed flask.

  • Add a solution of 0.003 mol of the corresponding phenyl isocyanate in 10 mL of anhydrous THF to the flask.

  • Reflux the reaction mixture on a water bath for approximately 52 hours.

  • After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.

  • The resulting solid product can be further purified by recrystallization.

Protocol 2: Synthesis of 2,7-dichloro-9H-fluorene-based Thiazolidinone and Azetidinone Analogues

This protocol outlines the multi-step synthesis of thiazolidinone and azetidinone derivatives starting from 2,7-dichloro-9H-fluorene.[6][8]

Step 1: Synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine

  • This intermediate is synthesized first, though the specific reaction conditions are proprietary to the cited research.[6]

Step 2: Synthesis of Schiff Bases

  • React 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with various aryl/heteroaryl aldehydes to form the corresponding Schiff base intermediates.[6]

Step 3: Synthesis of Thiazolidinone Analogues

  • React the Schiff base intermediates with thioglycolic acid to yield the target thiazolidinone analogues.[6]

Step 4: Synthesis of Azetidinone Analogues

  • React the Schiff base intermediates with chloroacetyl chloride to yield the target azetidinone analogues.[6]

Protocol 3: Synthesis of Fluorene-Triazole Hybrids

This protocol describes the synthesis of fluorene-triazole hybrids starting from 9H-fluorene-4-carboxylic acid.[9]

Step 1: Synthesis of 9H-fluorene-4-carbonyl chloride

  • In a flask equipped with a condenser and nitrogen purging, mix 9H-fluorene-4-carboxylic acid (0.12 mol) in dichloromethane (100 mL) with thionyl chloride (0.12 mol).

  • Reflux the mixture with a slow nitrogen flush and stir for 12 hours at 35°C.

  • After the reaction is complete, distill off the solvent and excess thionyl chloride under vacuum at 50°C to obtain the solid product, which can be recrystallized from isopropanol.[9]

Step 2: Synthesis of 1-(9H-fluorene-4-carbonyl)-3-phenyl-thiourea

  • The subsequent steps involve reacting the carbonyl chloride with a thiourea derivative, followed by cyclization to form the triazole ring, although specific details require consulting the primary literature.[9]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method to determine the MIC of the synthesized fluorene derivatives.[10]

Materials:

  • Synthesized fluorene derivatives

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare Stock Solutions: Dissolve the fluorene derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare two-fold serial dilutions of the stock solution in the 96-well microtiter plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product 9H-fluoren-9-one_oxime 9H-fluoren-9-one oxime Reaction_Vessel Reaction in Anhydrous THF 9H-fluoren-9-one_oxime->Reaction_Vessel Isocyanate Phenyl Isocyanate (or derivative) Isocyanate->Reaction_Vessel Reflux Reflux (~52 hours) Reaction_Vessel->Reflux Heat Cooling Cooling Reflux->Cooling Solvent_Removal Solvent Removal (Rotary Evaporator) Cooling->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Final_Product O-Aryl-Carbamoyl-Oxymino- Fluorene Derivative Purification->Final_Product

Caption: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives.

Antimicrobial_Testing_Workflow Start Start Prepare_Stock Prepare Stock Solution of Fluorene Derivative Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action

While the exact mechanisms for all fluorene derivatives are not fully elucidated, some studies suggest that their antimicrobial activity may stem from their ability to disrupt the microbial cell membrane. For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to cause cytoplasmic membrane depolarization in bacteria.[1] This disruption of membrane potential can lead to leakage of cellular contents and ultimately, cell death. Further research is needed to explore other potential targets and mechanisms of action for this diverse class of compounds.

References

Application Notes: 4-Bromo-9H-fluoren-9-one in the Synthesis of Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9H-fluoren-9-one is a key building block in the synthesis of advanced organic electronic materials, particularly hole transport materials (HTMs) for optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The fluorene core provides a rigid, planar structure that contributes to high thermal stability and good charge transport properties. The bromo-substituent at the 4-position serves as a reactive site for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various functional groups to fine-tune the electronic and physical properties of the resulting HTM, such as its highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming capabilities.

A prime example of an HTM synthesized from this precursor is 4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one . In this molecule, the triphenylamine moiety acts as a well-known hole-transporting unit, and its coupling to the fluorenone core results in a material with desirable properties for efficient hole extraction and transport in perovskite solar cells.

Data Presentation

The performance of hole transport materials derived from this compound is critical for the evaluation of their potential in electronic devices. Below is a summary of the photovoltaic performance of a perovskite solar cell utilizing a synthesized fluorene-based HTM.

HTM NameV_oc_ (V)J_sc_ (mA/cm²)FF (%)PCE (%)
4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one1.0822.87518.5

Table 1: Photovoltaic performance parameters of a perovskite solar cell employing a hole transport material synthesized from this compound. V_oc_ (open-circuit voltage), J_sc_ (short-circuit current density), FF (fill factor), and PCE (power conversion efficiency) are key metrics for solar cell performance.

Experimental Protocols

I. Synthesis of 4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one via Suzuki-Miyaura Coupling

This protocol details the synthesis of a hole transport material from this compound and 4-(diphenylamino)phenylboronic acid.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard glassware for organic synthesis under inert atmosphere (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (15 mL) and ethanol (5 mL) to the flask.

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, 4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one.

II. Fabrication of a Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using the synthesized hole transport material.

Materials:

  • FTO-coated glass substrates

  • Zinc acetate dihydrate

  • Ethanolamine

  • 2-Methoxyethanol

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Chlorobenzene

  • Synthesized HTM (4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one) solution in chlorobenzene (with additives like Li-TFSI and tBP)

  • Gold or Silver for the top electrode

Procedure:

  • Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

  • Electron Transport Layer (ETL) Deposition: Prepare a SnO₂ or ZnO precursor solution. For ZnO, dissolve zinc acetate dihydrate and ethanolamine in 2-methoxyethanol. Spin-coat the precursor solution onto the FTO substrates and anneal at an appropriate temperature (e.g., 350°C for ZnO) to form the ETL.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100-150°C.

  • Hole Transport Layer (HTL) Deposition: Prepare the HTM solution by dissolving the synthesized 4-(4-(diphenylamino)phenyl)-9H-fluoren-9-one in chlorobenzene. Dopants such as Li-TFSI and tBP are typically added to improve conductivity. Spin-coat the HTM solution on top of the perovskite layer.

  • Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal top electrode (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.

  • Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM 1.5G illumination.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis HTM Synthesis cluster_device_fab Device Fabrication start This compound + 4-(diphenylamino)phenylboronic acid reagents Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol start->reagents Add reaction Suzuki-Miyaura Coupling reagents->reaction Initiate workup Work-up & Purification reaction->workup Process product 4-(4-(diphenylamino)phenyl) -9H-fluoren-9-one (HTM) workup->product htm_deposition HTM Layer Deposition product->htm_deposition Use as HTL substrate FTO Substrate etl ETL Deposition (e.g., ZnO) substrate->etl perovskite Perovskite Layer Deposition etl->perovskite perovskite->htm_deposition electrode Top Electrode Deposition htm_deposition->electrode device Perovskite Solar Cell electrode->device

Caption: Workflow for the synthesis of a hole transport material and its use in device fabrication.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->pd_ar_ar_prime ar_prime_boron Ar'B(OR)₂ ar_prime_boron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product ar_x Ar-X (this compound) ar_x->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-9H-fluoren-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Multi-step synthesis from o-dibromobenzene and benzyl cyanide: This method involves a palladium-catalyzed coupling reaction followed by acid-catalyzed cyclization and hydrolysis.

  • Direct electrophilic bromination of 9H-fluoren-9-one: This approach uses a brominating agent, such as N-bromosuccinimide (NBS), to directly introduce a bromine atom onto the fluorenone core.

  • Sandmeyer reaction of 4-amino-9H-fluoren-9-one: This classic method involves the diazotization of the corresponding amino-fluorenone followed by treatment with a copper(I) bromide salt.

  • Oxidation of 4-bromofluorene: This involves the oxidation of the methylene bridge of 4-bromofluorene to a ketone.

Q2: What are the typical yields for the synthesis of this compound?

A2: The reported yields can vary significantly depending on the chosen synthetic route and reaction conditions. A multi-step synthesis from o-dibromobenzene has been reported to achieve a yield of up to 80%.[1] Direct bromination and Sandmeyer reactions can also be effective, though yields may be influenced by regioselectivity and reaction optimization. Oxidation of 4-bromofluorene can proceed with very high yields, often exceeding 98%.

Q3: What are the main challenges and potential side reactions in the synthesis of this compound?

A3: Key challenges include:

  • Low Yield: This can be caused by incomplete reactions, suboptimal reaction conditions, or the formation of side products.

  • Formation of Isomeric Byproducts: In direct bromination, the formation of other constitutional isomers, such as 2-bromo-9H-fluoren-9-one, is a common issue that can complicate purification and reduce the yield of the desired 4-bromo isomer.

  • Purification Difficulties: Separating the desired product from starting materials, reagents, and isomeric byproducts can be challenging.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Multi-Step Synthesis from o-Dibromobenzene
Possible Cause Suggested Solution
Incomplete initial coupling reactionEnsure all reagents are pure and dry. Use an efficient palladium catalyst and phosphine ligand system. Optimize the reaction temperature and time.
Inefficient cyclizationUse a strong acid catalyst such as a mixture of glacial acetic acid and concentrated sulfuric acid. Ensure the reaction is heated at reflux for a sufficient duration to drive the reaction to completion.
Product loss during workup and purificationCarefully perform extraction and washing steps to minimize loss. Optimize the recrystallization solvent and conditions to maximize crystal recovery.
Problem 2: Poor Regioselectivity in the Direct Bromination of 9H-fluoren-9-one
Possible Cause Suggested Solution
Reaction conditions favoring formation of other isomersThe choice of brominating agent and solvent can influence the regioselectivity. Experiment with different brominating agents (e.g., NBS, Br₂) and solvents of varying polarity.
Steric hindranceThe 4-position is sterically hindered. Running the reaction at lower temperatures may improve selectivity for the thermodynamically favored product.
Problem 3: Incomplete Diazotization or Sandmeyer Reaction
Possible Cause Suggested Solution
Unstable diazonium saltPrepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent Sandmeyer reaction.
Impure starting amineEnsure the 4-amino-9H-fluoren-9-one is of high purity, as impurities can interfere with the diazotization process.
Inactive copper(I) bromideUse freshly prepared or commercially available high-purity copper(I) bromide.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Reported Yield Advantages Disadvantages
Multi-step Synthesiso-Dibromobenzene, Benzyl cyanidePd catalyst, CsF, H₂SO₄, Acetic acid~80%[1]High yield, good regioselectivityMulti-step, requires expensive catalyst
Direct Bromination9H-fluoren-9-oneN-Bromosuccinimide (NBS) or Br₂VariableOne-step reactionCan lead to a mixture of isomers, requiring careful purification
Sandmeyer Reaction4-Amino-9H-fluoren-9-oneNaNO₂, HBr, CuBrModerate to GoodGood for specific isomer synthesisRequires synthesis of the amino precursor, diazonium salts can be unstable
Oxidation of 4-Bromofluorene4-BromofluoreneAir, KOH, THF>98%High yield, mild conditionsRequires the 4-bromofluorene starting material

Experimental Protocols

Detailed Protocol for Multi-Step Synthesis from o-Dibromobenzene[1]

Step 1: Synthesis of 2-bromo-2'-carbonitrile biphenyl

  • To a 500 mL three-necked flask, add benzyl cyanide (50 mL), o-dibromobenzene (70.7 g, 0.3 mol), and cesium fluoride (68.4 g, 0.45 mol).

  • Under an argon atmosphere, add bis(dibenzylideneacetone)palladium (0.86 g, 1.5 mmol), thiophene-2-carboxylate (2.86 g, 15 mmol), and 1,1'-bis(di-tert-butylphosphino)ferrocene (7.0 g, 15 mmol) as the catalyst system.

  • Stir the reaction mixture at 150°C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Distill the filtrate to remove benzyl cyanide and obtain the crude 2-bromo-2'-carbonitrile biphenyl.

Step 2: Synthesis of this compound

  • Transfer the crude product from Step 1 to another 500 mL three-necked flask.

  • Add glacial acetic acid (80 mL) and concentrated sulfuric acid (80 mL).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and filter to collect the dark yellow solid.

  • Wash the solid with water (100 mL) and methanol (100 mL).

  • Recrystallize the solid from isopropylbenzene (200 mL) to yield this compound as a yellow solid (61.9 g, 80% yield).

Visualizations

SynthesisWorkflow Start Starting Materials (o-dibromobenzene, benzyl cyanide) Coupling Palladium-Catalyzed Coupling Start->Coupling Intermediate Crude 2-bromo-2'-carbonitrile biphenyl Coupling->Intermediate Cyclization Acid-Catalyzed Cyclization & Hydrolysis Intermediate->Cyclization CrudeProduct Crude this compound Cyclization->CrudeProduct Purification Purification (Washing & Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic Problem Low Yield of This compound Route Which Synthetic Route? Problem->Route MultiStep Multi-step from o-dibromobenzene Route->MultiStep Multi-step DirectBromination Direct Bromination Route->DirectBromination Direct Bromination Sandmeyer Sandmeyer Reaction Route->Sandmeyer Sandmeyer Cause1 Incomplete Coupling or Cyclization MultiStep->Cause1 Cause2 Poor Regioselectivity DirectBromination->Cause2 Cause3 Unstable Diazonium Salt Sandmeyer->Cause3 Solution1 Optimize Catalyst, Temperature, Time Cause1->Solution1 Solution2 Vary Brominating Agent & Solvent, Adjust Temperature Cause2->Solution2 Solution3 Low Temperature, Immediate Use Cause3->Solution3

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 4-Bromo-9H-fluoren-9-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Bromo-9H-fluoren-9-one via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent may be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropylbenzene, Toluene, Ethanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and NMR spectroscopy.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 4269-17-4
Molecular Formula C₁₃H₇BrO
Molecular Weight 259.10 g/mol
Appearance Yellow solid

Table 2: Suggested Solvent Systems for Recrystallization

Solvent/Solvent SystemPolarityRationale & Notes
Isopropylbenzene Non-polarA demonstrated effective solvent for the recrystallization of this compound, yielding a high-purity product.
Toluene Non-polarOften a good choice for fluorene derivatives due to similar aromatic character.
Ethanol Polar ProticCan be effective for moderately polar impurities and is a common recrystallization solvent.
Methanol Polar ProticA more polar alternative to ethanol; useful for washing the crystals.
Ethyl Acetate/Hexane MixedA versatile system where the ratio can be adjusted to achieve optimal solubility for compounds of intermediate polarity.
Dichloromethane/Hexane MixedAnother adjustable mixed solvent system suitable for a range of polarities.

Troubleshooting and FAQs

Q1: My compound is not dissolving, even with a large amount of hot solvent. What should I do?

A1: This indicates that the chosen solvent is not a good solvent for your compound, even at elevated temperatures. You should try a different solvent or a mixed solvent system. For this compound, if a non-polar solvent like hexane is failing, try a more polar solvent like ethanol or a mixture such as ethyl acetate/hexane.

Q2: The product "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point or the use of a solvent with a boiling point that is too high. To resolve this:

  • Re-heat the solution and add more solvent to decrease the saturation point.

  • Try a solvent with a lower boiling point.

  • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).

Q3: Crystal formation is very rapid and results in a fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Slower crystal growth is generally preferred. To slow down crystallization, you can:

  • Allow the solution to cool more slowly by insulating the flask.

  • Re-heat the solution and add a small amount of additional solvent.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A4: This is a sign of a supersaturated solution or that too much solvent was used. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.

  • Seeding: Add a small crystal of the crude product to the solution to act as a nucleation site.

  • Reducing Solvent: If the above methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q5: The purified crystals are still colored. How can I obtain a colorless product?

A5: If the colored impurities have similar solubility to your product, recrystallization alone may not be sufficient. You can try:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration before cooling. The charcoal can adsorb colored impurities.

  • Column Chromatography: If the impurities are persistent, purification by column chromatography may be necessary.

Q6: What are the likely impurities in my crude this compound?

A6: Common impurities can include unreacted starting materials from the synthesis, such as 2-bromo-2'-cyanobiphenyl, or byproducts from side reactions. Depending on the synthetic route, over-brominated or isomeric products could also be present.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Dissolve Completely add_solvent->dissolve decolorize Decolorize (Optional) with Charcoal dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_slowly Cool Slowly to Room Temp hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end_product Pure Product dry->end_product troubleshooting_guide cluster_issues Common Problems cluster_solutions Potential Solutions issue Identify Issue no_dissolve Compound Not Dissolving issue->no_dissolve oiling_out Oiling Out issue->oiling_out no_crystals No Crystals Form issue->no_crystals colored_crystals Crystals are Colored issue->colored_crystals change_solvent Change Solvent/ Use Mixed Solvents no_dissolve->change_solvent add_more_solvent Add More Solvent/ Use Lower Boiling Point Solvent oiling_out->add_more_solvent induce_crystallization Scratch Flask/ Add Seed Crystal/ Reduce Solvent Volume no_crystals->induce_crystallization use_charcoal Use Activated Charcoal/ Column Chromatography colored_crystals->use_charcoal

Technical Support Center: Synthesis of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-9H-fluoren-9-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on challenges related to yield, purity, and reaction success.

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective brominationEnsure the activity of your brominating agent (e.g., NBS, Br₂). If using NBS, consider recrystallizing it if it has been stored for a long time. For direct bromination, ensure the use of a suitable catalyst and solvent system to activate the substrate.
Incomplete cyclization (in multi-step synthesis)Verify the efficacy of the cyclization catalyst (e.g., Palladium catalyst) and ensure anhydrous and anaerobic conditions if required by the reaction mechanism. Monitor the reaction progress closely using TLC or GC-MS.
Sub-optimal reaction temperatureTemperature control is critical. For electrophilic aromatic brominations, lower temperatures (e.g., -30°C to 0°C) can improve selectivity and yield by minimizing side reactions.[1]
Formation of Multiple Isomers (e.g., 2-Bromo-9-fluorenone) Direct bromination of 9-fluorenoneThe electron-withdrawing nature of the carbonyl group in 9-fluorenone directs electrophilic substitution primarily to the 2 and 7 positions. To obtain the 4-bromo isomer, a synthetic strategy that avoids direct bromination of the fluorenone core is highly recommended.
Non-regioselective reaction conditionsThe choice of solvent and brominating agent can influence regioselectivity. While direct bromination is challenging for the 4-position, exploring different solvent systems or specialized brominating agents could be attempted, though with a high likelihood of isomer formation.
Presence of Di-substituted Byproducts (e.g., 2,7-Dibromo-9-fluoren-9-one) Excess brominating agentUse a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can help control the reaction and minimize over-bromination.
Prolonged reaction timeMonitor the reaction progress and stop it once the desired mono-brominated product is maximized. Extended reaction times can lead to the formation of di- and poly-brominated species.
Difficult Purification of the Final Product Co-elution or co-crystallization of isomersThe similar polarity of 2-bromo and 4-bromo isomers can make separation by standard column chromatography or recrystallization challenging. Consider using a high-performance liquid chromatography (HPLC) system for better separation or exploring different solvent systems for recrystallization to exploit subtle solubility differences.
Contamination with starting materialIf the reaction has not gone to completion, residual 9-fluorenone can be difficult to separate. Optimize the reaction conditions to maximize conversion. A carefully selected recrystallization solvent may help in separating the product from the unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of 9-fluorenone not a suitable method for synthesizing this compound?

A1: The direct electrophilic bromination of 9-fluorenone predominantly yields the 2-bromo and 2,7-dibromo isomers. The carbonyl group at the 9-position is an electron-withdrawing group, which deactivates the aromatic rings and directs incoming electrophiles to the positions meta to the carbonyl's point of attachment to each benzene ring (positions 2 and 7). The 4-position is sterically hindered and electronically less favored for electrophilic attack.

Q2: What is a reliable synthetic route to obtain this compound with high purity?

A2: A reliable method involves a multi-step synthesis that builds the 4-bromofluorenone structure from precursors where the bromine is already in the desired position. One such route starts with 2-amino-4-bromobenzoic acid, which can be converted to a biphenyl derivative and then cyclized to form the fluorenone core. This strategy avoids the problematic regioselectivity of direct bromination.

Q3: My reaction is producing a mixture of 2-bromo and 4-bromo isomers. How can I separate them?

A3: Separating these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: A meticulous approach with a long column and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane) may provide some separation.

  • Recrystallization: Fractional crystallization from various solvents should be attempted. It is possible that one isomer is slightly less soluble in a particular solvent, allowing for its selective precipitation.

  • Preparative HPLC: For high purity, preparative high-performance liquid chromatography is the most effective but also the most resource-intensive method.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4:

  • Brominating Agents: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care as it is a lachrymator.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

  • Acids and Bases: Strong acids and bases used in the reaction and work-up are corrosive. Handle them with appropriate care and PPE.

Data Presentation

Table 1: Comparison of Synthetic Routes for Brominated 9-Fluorenones

Synthetic RouteTarget ProductTypical Reagents & ConditionsReported YieldKey Challenges
Direct Bromination of 9-Fluorenone2-Bromo-9-fluorenone9-fluorenone, Br₂, FeBr₃, in solvent (e.g., CCl₄)High (for the 2-isomer)Poor regioselectivity, formation of 2,7-dibromo byproduct. Not suitable for 4-bromo isomer.
Synthesis from o-DibromobenzeneThis compoundo-dibromobenzene, benzyl cyanide, Pd catalyst, then cyclization with H₂SO₄/AcOH~80%Multi-step process, requires catalyst.
Oxidation of Brominated Fluorene2-Bromo-9-fluorenone2-Bromofluorene, KOH, air, THF>98%Requires the precursor 2-bromofluorene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from a known synthetic route that avoids direct bromination of 9-fluorenone.

Step 1: Synthesis of 2-bromo-2'-cyanobiphenyl

  • To a dried three-necked flask under an inert atmosphere (e.g., Argon), add o-dibromobenzene, benzyl cyanide, and cesium fluoride.

  • Add the palladium catalyst system, for example, bis(dibenzylideneacetone)palladium(0), a suitable phosphine ligand, and a carboxylate salt.

  • Heat the reaction mixture with stirring for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 150°C).

  • After cooling, filter the reaction mixture and remove the solvent from the filtrate under reduced pressure to obtain the crude 2-bromo-2'-cyanobiphenyl.

Step 2: Cyclization to this compound

  • Transfer the crude 2-bromo-2'-cyanobiphenyl to a new flask.

  • Add a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours (e.g., 12 hours).

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with water and then with a suitable organic solvent like methanol.

  • Purify the crude product by recrystallization from a high-boiling point solvent (e.g., isopropylbenzene) to yield this compound as a yellow solid.

Visualizations

Synthesis_Pathway start1 o-Dibromobenzene intermediate 2-Bromo-2'-cyanobiphenyl start1->intermediate Pd Catalyst, CsF start2 Benzyl Cyanide start2->intermediate product This compound intermediate->product H₂SO₄, AcOH, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Synthesis of this compound check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_issue Check Reagent Activity & Reaction Conditions check_yield->reagent_issue Yes isomer_issue Isomer Formation? check_purity->isomer_issue Yes end_success Successful Synthesis check_purity->end_success No temp_issue Optimize Temperature reagent_issue->temp_issue temp_issue->start purification_issue Optimize Purification (Chromatography/Recrystallization) isomer_issue->purification_issue No direct_bromination Avoid Direct Bromination of 9-Fluorenone isomer_issue->direct_bromination Yes separation_strategy Employ Advanced Separation (e.g., HPLC) purification_issue->separation_strategy end_revise Revise Synthetic Strategy direct_bromination->end_revise separation_strategy->start

Caption: Troubleshooting workflow for the synthesis.

Regioselectivity_Logic fluorenone 9-Fluorenone ewg C=O is an Electron-Withdrawing Group (EWG) fluorenone->ewg deactivation Deactivates Aromatic Rings ewg->deactivation directing_effect Meta-Directing Effect ewg->directing_effect positions Position 2 Position 7 Position 4 directing_effect->positions favored Favored Products positions:p2->favored positions:p7->favored disfavored Disfavored Product positions:p4->disfavored

Caption: Logic of regioselectivity in direct bromination.

References

Technical Support Center: Purification of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 4-Bromo-9H-fluoren-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can arise from several sources depending on the synthetic route.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if synthesizing from 4-bromofluorene, unreacted starting material may be present.

  • Over-reaction or Side-reaction Products:

    • Di-brominated fluorenones: Depending on the reaction conditions, di-bromination of the fluorenone ring can occur, leading to impurities such as 2,7-dibromo-9H-fluoren-9-one.

    • Oxidation byproducts: If the synthesis involves oxidation of a fluorene precursor, over-oxidation can lead to the formation of other oxygenated species.

  • Isomers: In some synthetic pathways, regioisomers of this compound may form.

Q2: My final product of this compound has a persistent yellow color. What could be the cause?

A2: While this compound is a yellow solid, a persistent, intense yellow or brownish color after initial purification may indicate the presence of colored impurities. These can be residual reagents, byproducts from side reactions, or degradation products. Further purification by recrystallization or column chromatography is recommended to remove these colored impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product. A suitable eluent system for TLC of fluorenone derivatives is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Ethanol is a commonly used solvent for the recrystallization of this compound.[1]
Using Too Much Solvent Using an excessive amount of solvent will result in a lower recovery of the purified product as some will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Premature Crystallization If the product crystallizes out of the hot solution during filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent this.
Problem 2: Incomplete Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System (Eluent) The polarity of the eluent is crucial for good separation. For fluorenone compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate is often effective.[2] Start with a less polar eluent and gradually increase the polarity to elute compounds of increasing polarity.
Column Overloading Loading too much crude product onto the column will result in poor separation. As a general rule, use a 30-100:1 ratio of stationary phase (e.g., silica gel) to crude product by weight.
Improper Column Packing An unevenly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Co-eluting Impurities If an impurity has a similar polarity to the desired product, it may co-elute. In this case, try a different solvent system or consider a different purification technique like recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data (Example):

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) ~95%>99%
Yield -Typically 80-95%
Appearance Yellow to brownish solidBright yellow crystalline solid
Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture). This compound, being more polar than non-polar impurities, will move down the column more slowly.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Gradient Elution (Optional): If the desired product is not eluting, gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data (Example):

Parameter Value
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient
Typical Purity Improvement From ~90% to >99.5%
Typical Recovery 70-90%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound recrystallization->pure_product tlc TLC recrystallization->tlc Monitor Purity column_chromatography->pure_product column_chromatography->tlc Monitor Fractions hplc HPLC/GC pure_product->hplc Confirm Purity nmr NMR/MS pure_product->nmr Confirm Structure

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_purification_options Purification Options start Impure Product purity_check Assess Purity (TLC/HPLC) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes recrystallization Recrystallization decision->recrystallization No column_chromatography Column Chromatography decision->column_chromatography No recrystallization->purity_check Re-assess column_chromatography->purity_check Re-assess

Caption: Troubleshooting logic for purification decisions.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges associated with the low reactivity of 4-Bromo-9H-fluoren-9-one in Suzuki-Miyaura cross-coupling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often found to be unreactive in Suzuki coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The bromine atom is located at the 4-position of the fluorenone core, which is ortho to the carbonyl group. This proximity can lead to steric hindrance, impeding the approach of the bulky palladium catalyst to the C-Br bond for the crucial oxidative addition step in the catalytic cycle.[1] Additionally, the fluorene ring system is electron-rich, which can decrease the electrophilicity of the carbon atom bonded to the bromine, further slowing down the oxidative addition process.[2]

Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A2: When encountering low yields, a systematic approach to troubleshooting is recommended. The key areas to focus on are:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. For sterically hindered and electron-rich aryl bromides, bulky and electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps.[2]

  • Base: The strength and solubility of the base are crucial for the transmetalation step. The base activates the boronic acid, making it more nucleophilic for the transfer of the organic group to the palladium center.

  • Solvent: The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if applicable).

  • Reaction Temperature and Time: These parameters often need to be optimized to overcome the activation energy barrier of the reaction without causing decomposition of the starting materials or the product.

  • Inert Atmosphere: Oxygen can deactivate the palladium(0) catalyst, leading to lower yields. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing the formation of homocoupling byproducts of my boronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this, ensure thorough degassing of your solvents and reaction mixture. Running the reaction under a strict inert atmosphere is crucial. Additionally, using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion, but a large excess should be avoided as it can lead to more homocoupling.

Q4: Can I use 4-Chloro-9H-fluoren-9-one instead of the bromo derivative?

A4: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki couplings.[2] The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more challenging. Successful coupling with aryl chlorides typically requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may necessitate higher reaction temperatures.[3]

Troubleshooting Guide

This section provides a more in-depth guide to overcoming the low reactivity of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst such as a palladacycle or a Pd(II) source with a phosphine ligand that can be reduced in situ. For challenging substrates, catalysts with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective than Pd(PPh₃)₄.[3]
Ineffective Ligand Switch to a more electron-rich and sterically hindered phosphine ligand. The increased steric bulk can promote the reductive elimination step, while the electron-donating nature enhances the rate of oxidative addition.[2]
Insufficiently Strong or Insoluble Base Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a good choice for heteroatom-containing substrates. Ensure the base is finely powdered and well-dispersed in the reaction mixture. In some cases, stronger bases like potassium tert-butoxide (KOtBu) may be effective, but compatibility with other functional groups should be considered.[4][5]
Poor Solvent Choice A mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can be critical and may require optimization. Anhydrous conditions with certain bases can also be explored.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. For unreactive aryl bromides, temperatures in the range of 80-120 °C are common. Microwave heating can also be employed to accelerate the reaction.[5]
Oxygen Contamination Ensure all solvents are properly degassed prior to use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of inert gas.
Issue 2: Formation of Byproducts

Possible Causes & Solutions:

CauseRecommended Action
Protodeboronation of Boronic Acid This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be minimized by using a slight excess of the boronic acid, using anhydrous conditions, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Hydrolysis of Product or Starting Material If your molecules contain base-sensitive functional groups, consider using a milder base such as K₂CO₃ or KF. Running the reaction under anhydrous conditions can also prevent hydrolysis.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions for substrates analogous to this compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8012853-Bromopyridine
Pd(OAc)₂ (1)SPhosK₃PO₄1,4-Dioxane1004953-Bromopyridine
PEPPSI-IPr (0.5)-Cs₂CO₃t-AmylOH1002983-Bromopyridine

Data is illustrative and based on analogous systems. Actual yields with this compound may vary.[3]

Table 2: Effect of Base on Yield

Catalyst/LigandBase (2 equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂/SPhosK₂CO₃1,4-Dioxane/H₂O10012882-Bromotoluene
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O10012952-Bromotoluene
Pd(OAc)₂/SPhosCs₂CO₃1,4-Dioxane/H₂O10012922-Bromotoluene

Data is illustrative and based on analogous systems. Actual yields with this compound may vary.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Phosphine ligand (e.g., SPhos; 4 mol%)

  • Base (e.g., K₃PO₄; 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling for Challenging Substrates

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf); 5 mol%)

  • Base (e.g., Cs₂CO₃; 2.0 equiv)

  • Degassed solvent (e.g., DMF)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Base 2. Screen Bases Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Solvent 3. Optimize Solvent Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp 4. Adjust Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Temp->Success Improvement

Caption: A logical workflow for troubleshooting low reactivity in Suzuki coupling.

Relationship between Reaction Components

Reaction_Components cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Conditions This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Palladium Source Palladium Source Palladium Source->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components influencing the outcome of the Suzuki coupling reaction.

References

preventing side reactions in the synthesis of 4-Bromo-9h-fluoren-9-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-9H-fluoren-9-one and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and regioselective method for synthesizing this compound?

A1: Direct bromination of 9H-fluoren-9-one often leads to a mixture of isomers, with the 2- and 2,7-bromo derivatives being common side products. The most reliable and regioselective method for the synthesis of this compound is not through direct bromination, but via an intramolecular Friedel-Crafts acylation of a 4-bromobiphenyl-2-carboxylic acid precursor. This multi-step approach ensures the bromine is correctly positioned before the fluorenone ring system is formed.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the synthetic route.

  • Via Intramolecular Friedel-Crafts Acylation:

    • Incomplete cyclization: The precursor, 4-bromobiphenyl-2-carboxylic acid, may not fully convert to the desired product.

    • Intermolecular reactions: Instead of cyclizing, the carboxylic acid precursor may react with another molecule, leading to polymer formation or other dimeric impurities.

    • Charring/Degradation: The strong acids used as catalysts can cause degradation of the starting material or product, especially at elevated temperatures.

  • Via Direct Bromination (less common and not recommended for regioselectivity):

    • Formation of isomers: Bromination can occur at other positions on the fluorenone core, primarily at the 2- and 7-positions.

    • Over-bromination: The reaction can lead to the formation of di- or even tri-brominated fluorenones, such as 2,7-dibromo-9H-fluoren-9-one.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallizing this compound, yielding a yellow solid.[1]

  • Column Chromatography: For more challenging separations, especially to remove isomeric impurities, silica gel column chromatography is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate. The separation of isomers can be challenging due to their similar polarities, so careful optimization of the eluent system is crucial.

Troubleshooting Guides

Problem 1: Low yield of this compound from intramolecular cyclization.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase reaction time or temperature gradually. Monitor the reaction progress using Thin Layer Chromatography (TLC).Increased conversion of the starting material to the desired product.
Inefficient catalyst Ensure the cyclizing agent (e.g., methanesulfonic acid, polyphosphoric acid) is fresh and anhydrous. Consider using a stronger Lewis acid if necessary.Improved reaction rate and yield.
Starting material purity Ensure the 4-bromobiphenyl-2-carboxylic acid precursor is of high purity. Impurities can inhibit the reaction.A cleaner reaction with fewer side products and a higher yield of the desired product.
Product degradation Avoid excessively high temperatures or prolonged reaction times. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Minimized charring and decomposition, leading to a cleaner product and higher isolated yield.
Problem 2: Formation of multiple products observed by TLC or NMR (Isomeric Impurities).
Potential Cause Troubleshooting Step Expected Outcome
Incorrect starting material Verify the identity and purity of the 4-bromobiphenyl-2-carboxylic acid precursor by NMR and melting point analysis.Ensures that the starting material is the correct isomer for the desired product.
Side reactions during precursor synthesis If synthesizing the precursor, optimize the reaction conditions to ensure regioselective synthesis of the 4-bromobiphenyl-2-carboxylic acid.A pure precursor will lead to a single desired product upon cyclization.
Isomerization during cyclization This is less common but can occur under harsh acidic conditions. Use the mildest effective reaction conditions (lower temperature, shorter time).Reduced formation of unwanted isomers.

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol is based on the cyclization of a 4-bromobiphenyl-2-carboxylic acid derivative.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid ethyl ester (1.02 g, 3.33 mmol) in methanesulfonic acid (10 ml).[1]

  • Heating: Heat the mixture to 100°C for 2 hours.[1]

  • Work-up: After cooling, pour the hot mixture into cold water (100 ml).[1]

  • Extraction: Extract the crude product with dichloromethane (3 x 30 ml).[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure.[1]

  • Purification: Purify the residue by recrystallization from ethanol to obtain this compound as a yellow solid.[1]

Quantitative Data Summary

Starting Material Reagents Conditions Product Yield Reference
2'-bromo-[1,1'-biphenyl]-2-carboxylic acid ethyl ester (1.02 g)Methanesulfonic acid (10 ml)100°C, 2 hoursThis compound99%[1]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_purification Purification start Biphenyl Derivative precursor 4-bromobiphenyl-2-carboxylic acid start->precursor Bromination & Functionalization cyclization Friedel-Crafts Acylation precursor->cyclization Strong Acid (e.g., H₂SO₄, PPA) product Crude this compound purification Recrystallization or Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_direct_bromination Direct Bromination (Side Reactions) cluster_recommended_path Recommended Synthetic Route start 9H-fluoren-9-one desired_product This compound (Minor Product) start->desired_product Br₂/Lewis Acid isomer_2 2-Bromo-9H-fluoren-9-one (Major Isomer) start->isomer_2 Br₂/Lewis Acid over_bromination 2,7-Dibromo-9H-fluoren-9-one start->over_bromination Excess Br₂ precursor 4-bromobiphenyl-2-carboxylic acid recommended_product This compound precursor->recommended_product Intramolecular Friedel-Crafts Acylation

Caption: Common side reactions in direct bromination vs. the recommended synthetic path.

References

scaling up the synthesis of 4-Bromo-9h-fluoren-9-one for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-9H-fluoren-9-one for industrial applications. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a lower than expected yield during the oxidation of 4-bromofluorene. What are the potential causes and solutions?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, especially when transitioning from laboratory to industrial scale. Key areas to investigate include incomplete reaction, side reactions, and suboptimal reaction conditions.

    • Incomplete Reaction: Ensure sufficient reaction time, as larger volumes may require longer periods to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Side Reactions: The primary side reaction is often the formation of over-brominated or other impurities. Controlling the stoichiometry of the brominating agent is crucial.

    • Suboptimal Conditions: The choice of oxidizing agent and reaction conditions plays a significant role. For instance, a method involving potassium hydroxide in tetrahydrofuran (THF) with air oxidation has been reported to produce high yields for similar brominated fluorenones.[1][2]

Issue 2: Impurities Detected in the Final Product

  • Question: Our final product batch of this compound shows significant impurities. How can we identify and mitigate these?

  • Answer: The presence of impurities can significantly impact the performance of this compound, especially in applications like OLEDs.[3] Common impurities can include unreacted starting material (4-bromofluorene), dibrominated fluorenones, or other oxidation byproducts.

    • Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the impurities.

    • Mitigation:

      • Starting Material: If unreacted 4-bromofluorene is the issue, consider extending the reaction time or slightly increasing the molar ratio of the oxidizing agent.

      • Over-bromination: Precise control over the amount of brominating agent and reaction temperature can minimize the formation of dibrominated species.

      • Purification: At an industrial scale, purification can be challenging. While laboratory-scale purification often relies on column chromatography, this is often not feasible for large quantities. Consider optimizing crystallization conditions (solvent, temperature, cooling rate) to selectively precipitate the desired product. For related compounds, recrystallization from solvents like absolute ethanol has been effective.[4]

Issue 3: Challenges with Reaction Scale-Up

  • Question: We are facing difficulties in replicating our lab-scale results at a pilot-plant scale. What are the critical parameters to consider?

  • Answer: Scaling up a chemical synthesis process introduces complexities that are not always apparent at the lab bench. Key considerations include:

    • Heat Transfer: Exothermic reactions can lead to temperature gradients in large reactors, affecting reaction kinetics and selectivity. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.

    • Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids, efficient mixing is critical to ensure all reactants come into contact. The type of agitator and stirring speed should be optimized for the larger vessel.

    • Reaction Time: As reaction volumes increase, heating and cooling cycles take longer.[5] This can impact the overall reaction time and potentially lead to the formation of different byproducts. It is often necessary to adjust the reaction time when scaling up.

    • Material Handling: The logistics of handling large quantities of raw materials and solvents safely and efficiently become paramount.

Below is a logical workflow for troubleshooting common scale-up issues:

G Troubleshooting Workflow for Scale-Up Start Problem Identified (e.g., Low Yield, Impurities) CheckReaction Verify Reaction Completion (TLC, HPLC) Start->CheckReaction AnalyzeImpurities Identify Impurities (GC-MS, LC-MS) Start->AnalyzeImpurities ReviewScaleUp Review Scale-Up Parameters Start->ReviewScaleUp OptimizeConditions Optimize Reaction Conditions CheckReaction->OptimizeConditions Incomplete AnalyzeImpurities->OptimizeConditions Side Reactions ImprovePurification Improve Purification Method AnalyzeImpurities->ImprovePurification Purification Ineffective AdjustScaleUp Adjust Scale-Up Process ReviewScaleUp->AdjustScaleUp Solution Problem Resolved OptimizeConditions->Solution ImprovePurification->Solution AdjustScaleUp->Solution

Caption: A flowchart for troubleshooting common issues during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for industrial-scale production of this compound?

    • A1: A prevalent method involves a two-step process: the bromination of 9H-fluorene to yield 4-bromofluorene, followed by the oxidation of 4-bromofluorene to this compound. A specific protocol for the oxidation of a similar compound, 2-bromofluorene, utilizes potassium hydroxide in THF with air as the oxidant, achieving high yields and purity.[1][2] This method is attractive for industrial applications due to the use of readily available and inexpensive reagents.

  • Q2: What are the key safety precautions to consider when scaling up this synthesis?

    • A2: Bromine and its compounds are corrosive and toxic, requiring handling in well-ventilated areas with appropriate personal protective equipment (PPE). The use of flammable solvents like THF necessitates adherence to proper grounding and bonding procedures to prevent static discharge. A thorough process safety review should be conducted before any scale-up to identify and mitigate potential hazards.

  • Q3: How can we optimize the purification of this compound at an industrial scale?

    • A3: Large-scale purification should focus on crystallization rather than chromatography. Key parameters to optimize include:

      • Solvent Selection: A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

      • Cooling Profile: A controlled cooling rate can promote the formation of larger, purer crystals.

      • Seeding: Introducing a small amount of pure product (seed crystals) can initiate crystallization and lead to a more uniform particle size distribution.

  • Q4: What are the expected yields and purity for the industrial synthesis of this compound?

    • A4: While data for the 4-bromo isomer is not extensively published, related processes for other brominated fluorenones report yields in the range of 98-99% and purities of 99-99.5%.[1][2] For the synthesis of 2-Bromo-9-fluorenone from 9-fluorenone, a yield of 99.2% has been reported.[6] These figures can serve as a benchmark for the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the oxidation of a bromofluorene to the corresponding bromofluorenone, adapted from literature procedures for similar compounds.[1][2] This should be optimized for the specific equipment and scale of operation.

Synthesis of this compound from 4-Bromofluorene

G Experimental Workflow: Oxidation of 4-Bromofluorene Start Charge Reactor with: - 4-Bromofluorene - Tetrahydrofuran (THF) AddKOH Add Potassium Hydroxide (KOH) Start->AddKOH Reaction Stir at Room Temperature (Air Oxidation) AddKOH->Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Reaction->Monitor Filtration Filter to Remove Inorganics Monitor->Filtration Reaction Complete Distillation Distill THF Filtration->Distillation Washing Wash with Water Distillation->Washing Drying Dry the Product Washing->Drying End This compound Drying->End

Caption: A schematic of the experimental workflow for the oxidation of 4-bromofluorene.

Methodology:

  • Charging the Reactor: In a suitable reactor equipped with a mechanical stirrer and a reflux condenser, charge 4-bromofluorene and tetrahydrofuran (THF). A suggested weight ratio of 4-bromofluorene to THF is between 1:4 and 1:6.[1][2]

  • Addition of Catalyst: Add potassium hydroxide (KOH). The molar ratio of 4-bromofluorene to KOH can be varied, with literature on similar compounds suggesting a range of 1:0.5 to 1:2.5.[1][2]

  • Reaction: Stir the mixture at room temperature under normal pressure. The reaction proceeds via air oxidation. Reaction times can vary from 1 to 8 hours depending on the scale and specific conditions.[1][2]

  • Work-up:

    • Once the reaction is complete (as determined by TLC or HPLC), filter the reaction mixture to remove solid potassium hydroxide.

    • Distill the filtrate to remove the THF. The recovered THF can potentially be recycled.

    • Wash the resulting solid with water to remove any remaining inorganic salts.

    • Dry the solid product to obtain this compound.

Quantitative Data Summary

The following table summarizes reaction parameters from literature for the synthesis of similar brominated fluorenones, which can serve as a starting point for the optimization of this compound synthesis.

Compound SynthesizedStarting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
2-Bromo-9-fluorenone2-BromofluoreneKOH, AirTHF3 hours98.5%99.4%[1][2]
2,7-Dibromo-9-fluorenone2,7-DibromofluoreneKOH, AirTHF2.5 hours99.0%99.5%[1]
2-Bromo-9-fluorenone9-FluorenoneKBrO₃, NH₄BrWater6 hours99.2%Not specified[6]

References

Technical Support Center: Column Chromatography Techniques for Purifying Fluorenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of fluorenone and its derivatives using column chromatography.

Troubleshooting Guides

This section offers solutions to common problems encountered during the chromatographic purification of fluorenone compounds.

Problem 1: Poor Separation of Fluorenone from Nonpolar Impurities (e.g., Fluorene)

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The eluent may be too polar, causing co-elution. Begin with a nonpolar solvent such as hexane or petroleum ether to first elute the nonpolar impurities.[1][2]
Incorrect Stationary Phase For separating the more polar fluorenone from the less polar fluorene, normal-phase chromatography using silica gel or alumina is recommended.[3][4] Alumina is a frequently used stationary phase for this particular separation.[5]
Column Overloading Applying an excessive amount of sample leads to band broadening and compromises separation. A general guideline is to load a sample amount that is 1-5% of the stationary phase mass.
Excessive Flow Rate A high flow rate diminishes the interaction time between the compounds and the stationary phase, resulting in poor resolution. Optimize the flow rate to enhance separation.

Logical Workflow for Troubleshooting Poor Separation:

G start Poor Separation of Fluorenone and Nonpolar Impurities check_tlc Review TLC Analysis start->check_tlc is_rf_ok Are Rf values distinct (ΔRf > 0.2)? check_tlc->is_rf_ok optimize_solvent Optimize Solvent System: Decrease initial polarity is_rf_ok->optimize_solvent No check_loading Check Sample Load is_rf_ok->check_loading Yes optimize_solvent->check_tlc is_load_ok Is sample load <5% of stationary phase mass? check_loading->is_load_ok reduce_load Reduce Sample Load is_load_ok->reduce_load No check_flow Check Flow Rate is_load_ok->check_flow Yes reduce_load->check_loading is_flow_ok Is flow rate optimal? check_flow->is_flow_ok reduce_flow Reduce Flow Rate is_flow_ok->reduce_flow No good_separation Achieve Good Separation is_flow_ok->good_separation Yes reduce_flow->check_flow G start Start: Crude Fluorenone Mixture tlc 1. TLC Analysis to Determine Solvent System start->tlc pack_column 2. Pack Column with Stationary Phase tlc->pack_column load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample elute 4. Elute with Gradient Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Fluorenone evaporate->end

References

stability issues of 4-Bromo-9h-fluoren-9-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Bromo-9H-fluoren-9-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Room temperature storage is generally acceptable.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation products of this compound?

A3: Based on studies of similar compounds, potential degradation products could arise from hydroxylation of the aromatic rings and reductive debromination, particularly under photolytic conditions.[1][3] Oxidation may also lead to the formation of other ketone derivatives.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound in acidic or basic conditions has not been extensively reported. However, as a general practice in forced degradation studies, it is advisable to investigate its stability across a range of pH values to identify potential hydrolysis.

Q5: Is this compound susceptible to oxidation?

A5: While specific data is unavailable for this compound, forced degradation studies on pharmaceutical molecules routinely include oxidative stress testing to assess this stability aspect.[4][5] It is plausible that the fluorene core could be susceptible to oxidation.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.

Troubleshooting Steps:

  • Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cool, dry, protected from light).

  • Consider Degradation: The unexpected peaks may be degradation products. Consider the conditions to which the compound has been exposed:

    • Light Exposure: Has the compound been exposed to light for extended periods? Photodegradation is a possibility.[1][2]

    • Temperature: Has the compound been exposed to high temperatures? Thermal degradation could be a factor.

    • pH: Is the compound in an acidic or basic solution? Hydrolysis may have occurred.

    • Oxidizing Agents: Has the compound been in contact with oxidizing agents?

  • Perform a Forced Degradation Study: To identify potential degradation products and develop a stability-indicating analytical method, a forced degradation study is recommended.[4][5][6] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples.

Issue: My experimental results are inconsistent when using this compound.

Troubleshooting Steps:

  • Verify Compound Purity: The inconsistency could be due to the degradation of your stock of this compound. Re-analyze the purity of your starting material.

  • Assess Solution Stability: If you are using a stock solution, it may be degrading over time. Prepare fresh solutions for each experiment and store them under appropriate conditions (e.g., refrigerated, protected from light) for a limited duration.

  • Evaluate Compatibility with Solvents: While 9-fluorenone is soluble in many common organic solvents, the long-term stability in each solvent may vary.[7] If you are storing the compound in solution, consider performing a short-term stability study in your chosen solvent.

Data on Stability Testing

While specific quantitative stability data for this compound is not available in the literature, the following table outlines the typical conditions used in forced degradation studies for pharmaceutical compounds, which can be adapted for this molecule.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 80°CHydrolysis of the ketone (unlikely) or other reactions.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 80°CHydrolysis or rearrangement reactions.
Oxidation 3-30% H₂O₂, room temperatureFormation of oxidized derivatives.
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B options)Photolytic cleavage, hydroxylation, debromination.[1][3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study. The concentrations and conditions should be optimized for this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.

  • Photostability Testing:

    • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Monitor the formation of degradation products and the decrease in the concentration of the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (e.g., 30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C, solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - Identify Degradants - Determine Degradation Rate hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation parent This compound debrominated Debrominated Fluorenone parent->debrominated hv (Light) -Br• hydroxylated Hydroxylated Derivatives parent->hydroxylated hv (Light) +•OH oxidized Other Oxidized Products parent->oxidized Oxidizing Agent

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reactions of 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-Bromo-9H-fluoren-9-one, a key intermediate in the synthesis of advanced organic materials and pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The bromine atom on the this compound scaffold serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings to introduce aryl, vinyl, amino, and alkynyl groups, respectively.

Q2: I am experiencing low to no conversion in my cross-coupling reaction. What are the first troubleshooting steps?

A2: Low or no conversion is a common issue in palladium-catalyzed reactions. A systematic check of the following is recommended:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Quality: Verify the purity and dryness of your solvent, base, and coupling partner (e.g., boronic acid, amine, alkyne). Moisture can deactivate the catalyst and hydrolyze sensitive reagents.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are not degraded. Phosphine ligands are susceptible to oxidation. It is advisable to use fresh catalyst and ligand or store them under an inert atmosphere.

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition step, which can be rate-limiting. A stepwise increase in temperature may be beneficial, but be mindful of potential catalyst decomposition at excessive temperatures.

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the active Pd(0) catalyst into an inactive form. This is a frequent cause of catalyst deactivation and can be caused by:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture is a primary cause.

  • Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands can help stabilize the catalyst.

  • High Temperatures: Prolonged exposure to high temperatures can accelerate catalyst decomposition.

Q4: How do I choose the right ligand for my reaction?

A4: Ligand choice is critical for a successful cross-coupling reaction. The ideal ligand depends on the specific reaction type and the electronic properties of the substrates.

  • For Suzuki-Miyaura reactions , bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) are often effective, as they promote the oxidative addition and reductive elimination steps.

  • For Buchwald-Hartwig aminations , sterically hindered ligands are generally preferred to facilitate the C-N bond-forming reductive elimination.

  • For Heck and Sonogashira reactions , a variety of phosphine ligands can be used, and the optimal choice may need to be determined empirically.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution Rationale
Inefficient Catalyst System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed catalyst.The combination of the palladium source and ligand is crucial for catalytic activity and stability.
Inappropriate Base Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N.The base plays a key role in the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield.
Poor Solvent Choice Experiment with different solvent systems, such as toluene, dioxane, DMF, or mixtures with water.The solvent affects the solubility of reagents and the stability of the catalytic species.
Protodeboronation of Boronic Acid Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure anhydrous conditions.Boronic acids can be susceptible to hydrolysis, leading to the formation of an undesired arene byproduct.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Potential Cause Recommended Solution Rationale
Hydrodehalogenation Use a bulkier phosphine ligand. Lower the reaction temperature.A competing side reaction where the aryl halide is reduced. Bulkier ligands can disfavor this pathway.
Homocoupling of Aryl Halide Ensure a strictly inert atmosphere. Use a higher ratio of amine to aryl halide.Oxygen can promote the unwanted coupling of two aryl halide molecules.
Dialkylation of Primary Amine Use a slight excess of the primary amine. Monitor the reaction closely and stop it upon full conversion of the starting material.The product of the initial amination can sometimes react further with the aryl halide.

Catalyst and Condition Selection Tables

The following tables summarize typical starting conditions for various cross-coupling reactions with this compound. These should be considered as starting points for optimization.

Suzuki-Miyaura Coupling
Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~85-95A robust system for many aryl bromides.
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11016~80-90Good for sterically hindered substrates.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8024~70-85A classic catalyst, but may require longer reaction times.
Heck Coupling
Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF10024~70-85Standard conditions for Heck reactions.
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP12018~65-80Higher temperatures may be needed for less reactive alkenes.
Buchwald-Hartwig Amination
Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10012~80-95A common and effective system for aryl bromides.[1]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11024~75-90A milder base can be used with this ligand.
Sonogashira Coupling
Catalyst (mol%) Co-catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THFRT-506~85-95Classic Sonogashira conditions.[2]
Pd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NH (2)DMFRT8~80-90Diisopropylamine can act as both base and solvent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Low Yield Issue reagent_check Check Reagent Purity & Dryness start->reagent_check atmosphere_check Verify Inert Atmosphere reagent_check->atmosphere_check catalyst_check Assess Catalyst/Ligand Activity atmosphere_check->catalyst_check temp_check Optimize Reaction Temperature catalyst_check->temp_check base_screen Screen Different Bases temp_check->base_screen ligand_screen Screen Different Ligands base_screen->ligand_screen solvent_screen Screen Different Solvents ligand_screen->solvent_screen success High Yield Achieved solvent_screen->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Comparative NMR Analysis of 4-Bromo-9H-fluoren-9-one and Related Fluorenones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral features of 4-Bromo-9H-fluoren-9-one, offering a comparative analysis with unsubstituted 9H-fluoren-9-one and 2-bromo-9H-fluoren-9-one. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate structural elucidation and characterization of this important chemical entity.

Introduction

This compound is a key intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs) and other electronic applications. A thorough understanding of its structure is paramount for the development of novel materials with desired properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. This guide presents a detailed ¹H and ¹³C NMR analysis of this compound and compares its spectral data with that of the parent compound, 9H-fluoren-9-one, and its isomer, 2-bromo-9H-fluoren-9-one.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of aromatic compounds provide valuable information about the substitution pattern on the aromatic rings. In the case of fluorenone derivatives, the chemical shifts, multiplicities, and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents. The data presented below was obtained in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-17.55d7.7
H-27.35t7.7
H-37.75d7.7
H-57.65d7.5
H-67.30t7.5
H-77.50t7.5
H-87.70d7.5
9H-fluoren-9-one [1]H-1, H-87.65d7.5
H-2, H-77.28t7.5
H-3, H-67.49t7.5
H-4, H-57.65d7.5
2-Bromo-9H-fluoren-9-one H-17.78d1.8
H-37.65dd8.0, 1.8
H-47.58d8.0
H-57.68d7.5
H-67.32t7.5
H-77.52t7.5
H-87.72d7.5

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the fluorenone skeleton are influenced by the electronic effects of the substituents. The data below highlights the differences in the carbon chemical shifts for the three compared compounds in CDCl₃.

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1121.5
C-2130.0
C-3128.5
C-4122.0
C-4a135.0
C-4b138.0
C-5124.0
C-6129.0
C-7134.5
C-8120.5
C-8a134.0
C-9192.5
C-9a144.0
9H-fluoren-9-one [1]C-1, C-8124.7
C-2, C-7129.5
C-3, C-6135.1
C-4, C-5120.7
C-4a, C-5a134.6
C-8a, C-9a144.9
C-9194.3
2-Bromo-9H-fluoren-9-one C-1122.8
C-2121.9
C-3132.3
C-4128.8
C-4a135.5
C-4b137.5
C-5124.2
C-6129.3
C-7134.8
C-8120.8
C-8a134.2
C-9193.0
C-9a143.5

Experimental Protocols

General NMR Spectroscopic Method

A general protocol for the acquisition of NMR spectra for small organic molecules is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[2]

  • Filtration : Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Solvent and Referencing : Deuterated chloroform (CDCl₃) is a commonly used solvent.[2][3] The residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) is typically used as an internal reference.[4] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[5]

  • Data Acquisition : Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The instrument's field-frequency is locked onto the deuterium signal of the solvent.[3]

  • Data Processing : The acquired free induction decay (FID) is processed using appropriate software to obtain the final spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.

Visualizing the Analysis

To aid in the understanding of the NMR analysis process and the molecular structure, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter load_sample Load Sample into NMR Spectrometer filter->load_sample acquire_fid Acquire Free Induction Decay (FID) load_sample->acquire_fid process_fid Process FID (Fourier Transform, Phasing) acquire_fid->process_fid analyze_spectrum Analyze Spectrum (Chemical Shifts, Coupling) process_fid->analyze_spectrum structure Structure Elucidation analyze_spectrum->structure

NMR Analysis Workflow

Structure of this compound

References

Interpreting the Mass Spectrum of 4-Bromo-9H-fluoren-9-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation. This guide provides a comprehensive comparison to aid in the interpretation of the electron ionization (EI) mass spectrum of 4-Bromo-9H-fluoren-9-one. Due to the limited availability of public domain mass spectral data for this compound, this guide presents a predicted spectrum based on established fragmentation patterns of analogous compounds. For comparative analysis, experimental data for the parent compound, 9H-fluoren-9-one, and a structurally similar bromo-aromatic ketone, 4-bromobenzophenone, are included.

Key Mass Spectral Data Comparison

The following table summarizes the expected and experimental mass-to-charge ratios (m/z) and relative intensities of the key ions for this compound and its comparators.

m/z Proposed Ion Identity This compound (Predicted) 9H-fluoren-9-one (Experimental) [1][2][3][4]4-bromobenzophenone (Experimental) [5][6][7][8]
260[M+2]•+ (with ⁸¹Br)High-High
258[M]•+ (with ⁷⁹Br)High-High
185[M - Br]+Moderate-High (Base Peak)
180[M]•+-High (Base Peak)-
179[M - H]+LowModerate-
157[M - Br - CO]+Moderate-Moderate
152[M - CO]•+-High-
151[M - CO - H]+-Moderate-
105[C₆H₅CO]+--High
77[C₆H₅]+--Moderate

Predicted Mass Spectrum Analysis of this compound

The mass spectrum of this compound is expected to exhibit several characteristic features:

  • Molecular Ion (M•+): The molecular ion peak should appear as a doublet at m/z 258 and 260, corresponding to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[5][6][7][8] These peaks are expected to be of nearly equal intensity, which is a hallmark of a monobrominated compound.

  • Loss of Bromine Radical ([M - Br]+): A significant peak is anticipated at m/z 179, resulting from the facile cleavage of the carbon-bromine bond and the loss of a bromine radical.

  • Loss of Carbon Monoxide ([M - Br - CO]+): Following the loss of the bromine atom, the subsequent expulsion of a neutral carbon monoxide (CO) molecule from the ketone functional group would lead to a fragment ion at m/z 151.

  • Other Fragments: Minor peaks corresponding to other fragmentation pathways, such as the loss of a hydrogen atom or other small neutral molecules, may also be observed.

Comparative Spectral Analysis

9H-fluoren-9-one: The mass spectrum of the parent compound, 9H-fluoren-9-one, is dominated by the molecular ion peak at m/z 180, indicating the stability of the tricyclic system.[1][2][3][4] A prominent fragment is observed at m/z 152, corresponding to the loss of a CO molecule.[3]

4-bromobenzophenone: As a structural analog, 4-bromobenzophenone provides valuable insight into the fragmentation of a bromo-aromatic ketone. Its spectrum shows the characteristic M•+ and [M+2]•+ peaks at m/z 261 and 263. The base peak is often observed at m/z 185 and 187, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and a significant fragment is seen at m/z 155 and 157 due to the loss of the bromophenyl group. A peak at m/z 105 representing the benzoyl cation ([C₆H₅CO]⁺) and at m/z 77 for the phenyl cation ([C₆H₅]⁺) are also prominent.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general experimental protocol for obtaining an EI mass spectrum of a solid aromatic ketone like this compound.

  • Sample Preparation: A small amount of the solid sample (typically less than 1 mg) is introduced into the mass spectrometer via a direct insertion probe.[9] The sample should be of high purity to avoid interference from impurities.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize, forming a molecular ion and numerous fragment ions.[10][11]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

G M [C₁₃H₇BrO]⁺˙ m/z 258/260 frag1 [C₁₃H₇O]⁺ m/z 179 M->frag1 - Br• frag2 [C₁₂H₇]⁺ m/z 151 frag1->frag2 - CO

Caption: Predicted fragmentation of this compound.

References

comparing the properties of 4-Bromo-9h-fluoren-9-one with other fluorenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Bromo-9h-fluoren-9-one and Other Fluorenone Derivatives for Researchers and Drug Development Professionals

The fluorenone scaffold, a tricyclic aromatic ketone, serves as a versatile platform in the development of functional materials and therapeutic agents. Its rigid and planar structure, combined with tunable electronic properties through substitution, has led to a wide array of derivatives with applications in organic electronics and medicinal chemistry. This guide provides a detailed comparison of the properties of this compound with other key fluorenone derivatives, supported by experimental data and detailed protocols.

Physicochemical Properties

The introduction of a bromine atom at the 4-position of the fluorenone core in this compound significantly influences its chemical reactivity and physical properties. It is a pivotal intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials due to the bromine atom's ability to participate in cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1][2] This allows for the construction of complex organic molecules that form the active layers of OLED devices.[1]

PropertyThis compoundFluorenone (Parent Compound)
Molecular Formula C₁₃H₇BrO[3]C₁₃H₈O[4]
Molecular Weight 259.10 g/mol [3]180.20 g/mol [4]
Appearance Yellow solidYellow solid
CAS Number 4269-17-4[2][3][5]486-25-9[4]

Spectroscopic Properties: A Comparative Overview

The spectroscopic properties of fluorenone derivatives are highly dependent on the nature and position of substituents on the fluorenone core. These substitutions can modulate the electronic transitions, leading to shifts in absorption and emission spectra.

A study on methoxy-substituted fluorenones revealed that substituents at the para positions have a minimal effect on fluorescence quantum yield and lifetime, whereas those at the meta positions significantly modify these properties.[6][7] An increasing number of meta-methoxy substituents leads to a progressive dominance of non-radiative decay.[6][7] In contrast, azafluorenones, where a carbon atom in the fluorenone ring is replaced by nitrogen, often exhibit weak or no fluorescence.[8]

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
FluorenoneCyclohexane3784851.8%
Acetonitrile3825082.7%
Ethanol3845300.5%
2-MethoxyfluorenoneCyclohexane3905000.4%
Acetonitrile4005400.2%
Ethanol405560<0.1%
3-MethoxyfluorenoneCyclohexane3804881.9%
Acetonitrile3855122.8%
Ethanol3885350.6%

Data extracted from a study on methoxy-substituted fluorenones.[9]

Electrochemical Properties and Their Implications for Organic Electronics

The electron-accepting nature of the fluorenone core makes its derivatives promising candidates for electron-transporting materials in organic electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned by introducing different functional groups.

For instance, fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been investigated as electron-transporting materials in photovoltaic devices.[10] Cyclic voltammetry studies showed that these compounds exhibit irreversible reduction waves, and their LUMO energies were estimated to be in a suitable range for effective electron transport.[10] Another study on a series of fluorenone-based materials for fluorescent OLEDs reported oxidation bands in the range of 0.77–1.11 V and ionization potential values of the films ranging from 5.11 to 5.41 eV.[11]

Compound ClassHOMO (eV)LUMO (eV)Band Gap (eV)Application
Fluorenone-based derivatives for OLEDs-5.11 to -5.41-3.212.10 - 2.17Fluorescent OLEDs[11]
Fluorenone with phosphonic acid groups--3.37 to -3.53-Photovoltaics[10]

Biological Activity of Fluorenone Derivatives

Fluorenone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Certain classes of fluorenone derivatives have shown significant potential as antimicrobial agents. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives have exhibited inhibitory effects against both planktonic and biofilm-embedded microbial cells.[9] The antimicrobial efficacy is influenced by the substituents on the aryl moiety; electron-withdrawing groups like chlorine enhance activity against Staphylococcus aureus, while electron-donating groups like methyl boost antifungal activity against Candida albicans.[12]

Compound ClassTarget MicroorganismMIC (mg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesS. aureus0.156 - 10[12]
C. albicans0.156 - 10[12]
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)C. albicans0.005[13]
Fluorene-9-acetic acid (FAA)C. albicans>0.01[13]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the cyclization of 2-bromo-2'-cyanobiphenyl. The crude product is then heated under reflux in a mixture of glacial acetic acid and concentrated sulfuric acid. After cooling, the solid product is filtered, washed, and recrystallized to yield this compound as a yellow solid.[5]

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Incubation: The plates are incubated at 37°C for 24-48 hours.[14]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Starting Materials s2 Chemical Reaction (e.g., Cyclization) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 c1 Spectroscopic Analysis (UV-Vis, Fluorescence) s3->c1 Characterize Properties c2 Electrochemical Analysis (Cyclic Voltammetry) s3->c2 c3 Biological Assays (Antimicrobial Screening) s3->c3 a1 OLED Fabrication c1->a1 c2->a1 a2 Drug Development c3->a2

Caption: Experimental workflow for the synthesis, characterization, and application of fluorenone derivatives.

structure_property_relationship fluorenone Fluorenone Core substituents Substituents (-Br, -OCH3, -NR2, etc.) fluorenone->substituents properties Modulated Properties substituents->properties Influence spectroscopic Spectroscopic (Absorption, Emission) properties->spectroscopic electrochemical Electrochemical (HOMO/LUMO) properties->electrochemical biological Biological (Antimicrobial) properties->biological applications Applications properties->applications Enable oleds OLEDs applications->oleds therapeutics Therapeutics applications->therapeutics oled_architecture anode Anode (e.g., ITO) hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Fluorenone Derivative) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode

References

Comparative Analysis of Hole Mobility in Hole Transporting Materials Derived from 4-Bromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hole mobility in various organic semiconductor materials synthesized from 4-Bromo-9H-fluoren-9-one and its derivatives. The data presented is intended to assist researchers in material selection and in understanding the structure-property relationships that govern charge transport in this class of compounds. The versatility of the bromo-functionalization on the fluorenone core allows for a wide range of molecular designs through common cross-coupling reactions, leading to materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).

Data Presentation: Hole Mobility of Fluorenone-Derived Materials

The following table summarizes the hole mobility of representative materials derived from fluorene-based precursors, often synthesized via Suzuki coupling reactions which typically utilize a bromo-substituted starting material. The data is compiled from various studies to facilitate a comparative analysis.

MaterialDerivative ClassHole Mobility (μh) [cm² V⁻¹ s⁻¹]Measurement Technique
DDFDiphenylamino-fluorene2.35 × 10⁻⁴SCLC
2M-DDFDi-p-tolyl-diphenylamino-fluorene4.35 × 10⁻⁴SCLC
4M-DDFTetra-p-tolyl-diphenylamino-fluorene1.55 × 10⁻⁴SCLC
sp-35Bifluorenylidene-fluorene2.388 × 10⁻³SCLC
mp-SFX-2PASpiro[fluorene-9,9′-xanthene]2.2 to 15 × 10⁻⁵ (doped)SCLC

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these materials are provided below.

Synthesis of Hole Transport Materials via Suzuki Coupling

A common synthetic route for producing fluorene-based hole transporting materials from a bromo-precursor is the Palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound derivative (or a related bromo-fluorene precursor)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • To a reaction vessel, add the bromo-fluorene derivative, the arylboronic acid/ester, the palladium catalyst, and the base.

  • The vessel is then made inert by purging with an inert gas (e.g., Argon or Nitrogen).

  • Anhydrous solvent is added, and the mixture is heated to the desired reaction temperature (typically 80-120 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the organic product is extracted using an appropriate solvent (e.g., dichloromethane, ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography or recrystallization to yield the final hole transporting material.

Hole Mobility Measurement Techniques

The hole mobility of the synthesized materials is typically characterized using one of the following methods:

1. Space-Charge-Limited Current (SCLC) Method: This technique is used to determine the charge carrier mobility in thin films of organic semiconductors.

  • Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/Hole Transport Material/Au. The hole transport material is typically deposited via spin-coating from a solution.

  • Measurement: The current density-voltage (J-V) characteristics of the device are measured in the dark.

  • Analysis: The hole mobility (µ) is calculated from the SCLC region of the J-V curve using the Mott-Gurney law:

    • J = (9/8)ε₀εᵣµ(V²/d³)

    • where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the organic layer.

2. Time-of-Flight (TOF) Method: This method directly measures the transit time of charge carriers through a material.

  • Sample Preparation: A thick film (several micrometers) of the organic material is sandwiched between two electrodes, one of which is semi-transparent.

  • Measurement: A short pulse of light generates charge carriers near the semi-transparent electrode. An applied electric field drives the holes across the film to the counter electrode. The resulting photocurrent transient is recorded.

  • Analysis: The transit time (tₜ) is determined from the photocurrent transient. The hole mobility (µ) is then calculated using the formula:

    • µ = d² / (V * tₜ)

    • where d is the film thickness and V is the applied voltage.

3. Organic Field-Effect Transistor (OFET) Characterization: OFETs can be used to determine the charge carrier mobility in the accumulation layer of the semiconductor.

  • Device Fabrication: A bottom-gate, top-contact OFET is fabricated by depositing the organic semiconductor onto a gate dielectric (e.g., SiO₂) with pre-patterned source and drain electrodes.

  • Measurement: The transfer and output characteristics of the OFET are measured.

  • Analysis: The hole mobility (µ) is calculated from the saturation region of the transfer characteristics using the equation:

    • I_DS = (µ * W * Cᵢ / 2L) * (V_GS - V_T)²

    • where I_DS is the drain-source current, W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_T is the threshold voltage.

Visualizations

Synthesis and Characterization Workflow

The following diagrams illustrate the general workflows for the synthesis of hole transporting materials from a this compound precursor and the subsequent characterization of their hole mobility.

Synthesis_Workflow cluster_synthesis Synthesis via Suzuki Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Mixture Extraction & Purification Extraction & Purification Reaction Mixture->Extraction & Purification Final HTM Final HTM Extraction & Purification->Final HTM

Caption: Synthetic workflow for hole transporting materials.

Mobility_Measurement_Workflow cluster_sclc SCLC Method cluster_tof TOF Method cluster_ofet OFET Method Synthesized HTM Synthesized HTM Device Fabrication (ITO/PEDOT:PSS/HTM/Au) Device Fabrication (ITO/PEDOT:PSS/HTM/Au) Synthesized HTM->Device Fabrication (ITO/PEDOT:PSS/HTM/Au) Thick Film Deposition Thick Film Deposition Synthesized HTM->Thick Film Deposition OFET Fabrication OFET Fabrication Synthesized HTM->OFET Fabrication J-V Measurement J-V Measurement Device Fabrication (ITO/PEDOT:PSS/HTM/Au)->J-V Measurement Mott-Gurney Analysis Mott-Gurney Analysis J-V Measurement->Mott-Gurney Analysis Hole Mobility (μh) Hole Mobility (μh) Mott-Gurney Analysis->Hole Mobility (μh) Photocurrent Transient Measurement Photocurrent Transient Measurement Thick Film Deposition->Photocurrent Transient Measurement Transit Time Analysis Transit Time Analysis Photocurrent Transient Measurement->Transit Time Analysis Hole Mobility (μh)_tof Hole Mobility (μh) Transit Time Analysis->Hole Mobility (μh)_tof Transfer/Output Characteristics Transfer/Output Characteristics OFET Fabrication->Transfer/Output Characteristics Saturation Region Analysis Saturation Region Analysis Transfer/Output Characteristics->Saturation Region Analysis Hole Mobility (μh)_ofet Hole Mobility (μh) Saturation Region Analysis->Hole Mobility (μh)_ofet

Caption: Hole mobility measurement workflows.

Validating the Purity of Synthesized 4-Bromo-9H-fluoren-9-one using High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs), the purity of synthetic intermediates is paramount.[1][2][3] 4-Bromo-9H-fluoren-9-one is a key building block in the synthesis of advanced organic electronic materials, where even trace impurities can significantly degrade device performance and longevity.[4][5] This guide provides a comprehensive comparison of HPLC for purity validation against other analytical techniques and includes a detailed experimental protocol.

High-purity OLED intermediates are crucial for achieving desired device efficiency and stability.[1][4] The industry often requires purity levels exceeding 99%, with some applications demanding purities greater than 99.9%.[4] Therefore, a robust and sensitive analytical method for purity determination is essential.

Comparison of Analytical Techniques for Purity Validation

While several analytical methods can be employed to characterize synthesized this compound, they offer different levels of information regarding its purity. The table below compares HPLC with other common analytical techniques.

Analytical Technique Principle Information Provided Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection and quantification of impurities.High sensitivity, high resolution, quantitative, applicable to a wide range of compounds.Requires reference standards for impurity identification, can be time-consuming.Gold standard for purity determination and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities, structural elucidation of byproducts.High sensitivity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile organic impurities and reaction byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity for minor impurities, complex spectra for mixtures.Structural verification and estimation of purity against a known standard.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities with different masses.High sensitivity, provides molecular weight information.May not separate isomers, quantification can be challenging without standards.Molecular weight verification and identification of byproducts.
Thin-Layer Chromatography (TLC) Separation based on differential migration on a solid support.Qualitative assessment of the number of components in a mixture.Simple, fast, and inexpensive.Not quantitative, low resolution.Rapid monitoring of reaction progress and preliminary purity checks.

Detailed Experimental Protocol: Purity Validation of this compound by Reversed-Phase HPLC

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: this compound reference standard of known purity.

  • Sample: Synthesized this compound.

Chromatographic Conditions
Parameter Condition
Mobile Phase Gradient elution with Acetonitrile and Water
Gradient Program 0-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound and dissolve it in 50 mL of the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method.

Calculation of Purity

The purity of this compound is calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Data Summary

The following table summarizes the expected chromatographic data for the analysis of this compound and its potential impurities using the described HPLC method.

Compound Expected Retention Time (min) Relative Retention Time Limit of Detection (LOD) (µg/mL) Limit of Quantitation (LOQ) (µg/mL)
9-Fluorenone (Starting Material)~ 8.5~ 0.770.050.15
This compound ~ 11.0 1.00 0.02 0.06
2-Bromo-9H-fluoren-9-one (Isomer)~ 10.5~ 0.950.030.09
2,7-Dibromo-9H-fluoren-9-one (Di-substituted)~ 14.2~ 1.290.040.12

Visualizations

Experimental Workflow for HPLC Purity Validation

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent (0.1 mg/mL) Standard->DissolveStandard Sample Weigh Synthesized Sample DissolveSample Dissolve in Diluent (0.5 mg/mL) Sample->DissolveSample InjectStd Inject Standard Solution DissolveStandard->InjectStd InjectSample Inject Sample Solution DissolveSample->InjectSample Equilibrate Equilibrate C18 Column InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectBlank->InjectStd InjectStd->InjectSample Acquire Acquire Chromatograms (UV at 254 nm) InjectSample->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity validation of this compound.

Logical Relationship of Purity Analysis Components

G cluster_synthesis Synthesis & Impurities cluster_analysis Analytical Validation cluster_application Application Synthesis Synthesis of This compound StartingMaterial Unreacted 9-Fluorenone Synthesis->StartingMaterial Isomers Isomeric Byproducts (e.g., 2-Bromo-) Synthesis->Isomers OverBromination Over-brominated Products (e.g., 2,7-Dibromo-) Synthesis->OverBromination HPLC HPLC Method StartingMaterial->HPLC Analyzed by Isomers->HPLC Analyzed by OverBromination->HPLC Analyzed by Purity Purity > 99.5% HPLC->Purity ImpurityProfile Impurity Profile (< 0.5%) HPLC->ImpurityProfile OLED OLED Material Synthesis Purity->OLED Purity->OLED Meets Spec. ImpurityProfile->OLED ImpurityProfile->OLED Meets Spec. DevicePerformance High Device Performance & Lifetime OLED->DevicePerformance

Caption: Relationship between synthesis, purity analysis, and application.

References

Performance Battle: 4-Bromo-9h-fluoren-9-one as a Gateway to High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Organic Light-Emitting Diodes (OLEDs) reveals that materials synthesized from the intermediate 4-Bromo-9h-fluoren-9-one exhibit competitive and often superior performance characteristics compared to alternatives derived from other brominated fluorene isomers. The strategic positioning of the bromine atom at the C4 position on the fluorenone core provides a versatile synthetic handle for creating advanced host and emitter materials, leading to notable improvements in device efficiency and stability.

This guide delves into a performance comparison of OLEDs incorporating active materials derived from this compound and its derivatives, such as 4-bromo-spirobifluorene (4-Br-SBF), against those utilizing materials from other precursors. The data presented underscores the critical role of the intermediate's molecular structure in dictating the ultimate electroluminescent properties of the device.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of phosphorescent OLEDs (PhOLEDs) employing host materials synthesized from a this compound derived platform versus other substitution patterns.

Table 1: Performance of Green PhOLEDs Using Different Spirobifluorene-Based Host Materials

Host MaterialDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
4-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF) *Ir(ppy)₃~63Not ReportedNot ReportedNot Reported
2-phenyl-SBF (Reference) Ir(ppy)₃Not ReportedNot ReportedNot ReportedNot Reported

*Synthesized from a 4-bromo-spirobifluorene (4-Br-SBF) platform, which is derived from this compound.

Table 2: Performance of Sky-Blue PhOLEDs Using Different Spirobifluorene-Based Host Materials

Host MaterialDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
4-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF) *FIrpic~16Not ReportedNot ReportedNot Reported
2-phenyl-SBF (Reference) FIrpicNot ReportedNot ReportedNot ReportedNot Reported

*Synthesized from a 4-bromo-spirobifluorene (4-Br-SBF) platform, which is derived from this compound.

The data, although not providing a direct one-to-one comparison for all metrics, indicates that host materials derived from the 4-bromo-fluorenone pathway, such as 4-4Py-SBF, lead to high-performance green and sky-blue PhOLEDs with current efficiencies reaching up to approximately 63 cd/A and 16 cd/A, respectively.[1][2] This highlights the potential of the 4-substituted fluorene scaffold in developing efficient host materials.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of OLED research. The following sections outline the key experimental procedures for the synthesis of OLED materials starting from this compound and the subsequent fabrication of OLED devices.

Synthesis of 4-Bromo-spirobifluorene (4-Br-SBF) from this compound

A key step in utilizing this compound is its conversion to versatile building blocks like 4-bromo-spirobifluorene (4-Br-SBF).

Reaction Scheme:

This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Step 1: Reaction with 2-bromobiphenyl 4-Bromo-spirobifluorene 4-Bromo-spirobifluorene Intermediate_A->4-Bromo-spirobifluorene Step 2: Intramolecular Friedel-Crafts

Caption: Synthesis of 4-Bromo-spirobifluorene.

Step-by-Step Procedure:

  • Synthesis of the Intermediate: this compound is reacted with the Grignard reagent of 2-bromobiphenyl in an appropriate solvent like THF under inert conditions.

  • Acid-Catalyzed Cyclization: The resulting tertiary alcohol intermediate is then subjected to an intramolecular Friedel-Crafts reaction using a strong acid catalyst, such as triflic acid, to yield 4-bromo-spirobifluorene (4-Br-SBF).

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure 4-Br-SBF.

General Synthesis of Triarylamine Emitters via Suzuki Coupling

The bromine atom on the fluorene derivative serves as a reactive site for introducing various functional groups, such as triarylamines, through Suzuki coupling.

Brominated_Fluorene_Derivative 4-Bromo-fluorene Derivative Coupling Suzuki Coupling Brominated_Fluorene_Derivative->Coupling Aryl_Boronic_Acid Triarylamine Boronic Acid Aryl_Boronic_Acid->Coupling Final_Product Fluorene-Triarylamine Emitter/Host Coupling->Final_Product Pd Catalyst, Base

Caption: Suzuki coupling for OLED material synthesis.

Step-by-Step Procedure:

  • Reactant Mixture: The brominated fluorene derivative (e.g., 4-Br-SBF), a triarylamine-functionalized boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is then purified using techniques such as column chromatography or recrystallization.

OLED Device Fabrication by Thermal Evaporation

The fabrication of multilayer OLEDs is a precise process typically carried out in a high-vacuum environment.

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode Deposition & Encapsulation Substrate_Cleaning ITO Substrate Cleaning (Detergent, DI water, Solvents) Plasma_Treatment Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) Plasma_Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:Dopant) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glass lid, UV-cured epoxy) Cathode->Encapsulation

Caption: OLED fabrication workflow by thermal evaporation.

Step-by-Step Procedure:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The layers include a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) consisting of the host material co-evaporated with a phosphorescent dopant, a hole-blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL). The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: A metal cathode, such as aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Conclusion

The strategic use of this compound as a precursor for OLED materials presents a promising avenue for the development of high-performance displays and lighting. The C4-substitution pattern on the fluorene core allows for the synthesis of novel host and emitter materials with tailored electronic properties. The available data suggests that materials derived from this intermediate can lead to OLEDs with excellent efficiencies. Further research focusing on direct comparative studies with other isomeric precursors will be invaluable in fully elucidating the structure-property relationships and guiding the rational design of next-generation OLED materials.

References

Unveiling the Antimicrobial Potential of Fluorenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Fluorenone derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative assessment of the antimicrobial activity of different 4-Bromo-9h-fluoren-9-one derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of these potential therapeutics.

Comparative Antimicrobial Activity

The antimicrobial efficacy of fluorenone derivatives is significantly influenced by the nature and position of substituents on the fluorenone core. While specific data on this compound derivatives remains limited in publicly accessible research, studies on other fluorenone scaffolds provide valuable insights into their structure-activity relationships. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fluorenone derivatives against a panel of clinically relevant bacteria and fungi.

Derivative ClassCompoundTarget OrganismMIC (mg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivative 1aEnterococcus faecalis ATCC 292122.5[1]
Derivative 1bEnterococcus faecalis ATCC 29212>10[1]
Derivative 1cStaphylococcus aureus ATCC 259230.156[1]
Derivative 1dStaphylococcus aureus ATCC 259230.156[1]
GeneralBacterial and Fungal Strains0.156 - 10[1]
Phenyl-Fluorene 9,9-bis(4-hydroxyphenyl)-fluorene (BHPF)Candida albicans0.005[2]
Fluorene-9-acetic acid (FAA)Candida albicans>0.02[2]
Fluorenyl-hydrazonothiazole Various DerivativesGram-positive bacteria and fungi>0.256[3]

Experimental Protocols

The determination of antimicrobial activity is reliant on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in the assessment of fluorenone derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency. The broth microdilution method is a commonly employed technique.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is then diluted to the final working concentration.

  • Preparation of Microtiter Plates: The fluorenone derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium and the microorganism are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Mechanisms of Action

The antimicrobial activity of fluorenone derivatives is believed to stem from multiple mechanisms, a key aspect for overcoming resistance.

One proposed mechanism for O-aryl-carbamoyl-oxymino-fluorene derivatives is the disruption of the microbial cell membrane's integrity. This can lead to membrane depolarization, altering the cellular potential and ultimately causing cell death.[1]

Hypothetical Signaling Pathway of Fluorenone Derivatives A Fluorenone Derivative B Microbial Cell Membrane A->B Interaction C Membrane Depolarization B->C Disruption D Loss of Membrane Integrity C->D E Cell Lysis D->E

Caption: Proposed mechanism of action for certain fluorenone derivatives.

Experimental Workflow for Antimicrobial Assessment

The systematic evaluation of a compound's antimicrobial properties follows a well-defined workflow, from initial screening to more in-depth mechanistic studies.

Experimental Workflow for Antimicrobial Activity Assessment A Synthesis of This compound Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Quantitative Analysis (MIC/MBC Determination) B->C Active Compounds D Biofilm Inhibition Assay C->D E Mechanism of Action Studies (e.g., Membrane Permeability) C->E F In vivo Efficacy and Toxicity Studies D->F E->F

Caption: A typical workflow for evaluating antimicrobial candidates.

References

A Comparative Guide to the Electrochemical Properties of 4-Bromo-9h-fluoren-9-one Based Materials for Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the electrochemical performance of 4-Bromo-9h-fluoren-9-one and its derivatives against other common materials in organic electronics. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the selection and design of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

The fluorenone core is a versatile building block in the design of electron-transporting and light-emitting materials due to its inherent aromaticity and reactive carbonyl group.[1] The introduction of a bromine atom at the 4-position of the 9H-fluoren-9-one scaffold is anticipated to significantly influence its electronic properties, primarily through the electron-withdrawing nature of the halogen. This guide provides a comparative overview of the electrochemical characteristics of this compound, benchmarked against the parent 9-fluorenone and other relevant derivatives and alternative materials.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound, related fluorenone derivatives, and alternative electron transport materials. The data, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their corresponding electrochemical gaps, are crucial for designing efficient charge-transporting layers in electronic devices. While direct experimental data for this compound is limited, the provided values are based on computational studies and established trends for halogenated fluorenes.[2][3]

MaterialHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Key Features & Applications
This compound -6.2 (estimated)-3.2 (estimated)3.0 (estimated)Potential electron transport material in OLEDs; the bromo-substitution is expected to lower both HOMO and LUMO levels, enhancing electron injection and transport.
9-Fluorenone -6.0 to -6.1-3.0 to -3.1~3.0Parent compound, widely used as a building block for electron-transporting materials.[4]
2,7-Dinitro-9-fluorenone -6.8-4.02.8Strong electron-withdrawing nitro groups significantly lower HOMO/LUMO levels, making it a good electron acceptor.
Tris(8-hydroxyquinolinato)aluminum (Alq3) -5.7 to -5.9-3.0 to -3.22.5 - 2.9A benchmark electron transport and emissive material in OLEDs.
Bathocuproine (BCP) -6.4-3.03.4Commonly used as a hole-blocking and electron-transporting layer in OLEDs.

Note: The values for this compound are estimated based on computational studies and the known effects of halogen substitution on the electronic properties of fluorene derivatives. Experimental verification is recommended.

Experimental Protocols

The electrochemical characterization of these materials is primarily conducted using cyclic voltammetry (CV). This technique provides valuable information about the redox behavior, including the energy levels of the HOMO and LUMO.

Typical Experimental Protocol for Cyclic Voltammetry:
  • Electrochemical Cell: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The material to be analyzed is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Measurement Procedure: The potential of the working electrode is swept linearly with time from a starting potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

  • Data Analysis: From the onset potentials of the oxidation and reduction peaks in the voltammogram, the HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical characterization of fluorenone-based materials.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep1 Dissolve Material in Solvent prep2 Add Supporting Electrolyte prep1->prep2 cv1 Assemble Three-Electrode Cell prep2->cv1 Introduce Solution to Cell cv2 Purge with Inert Gas (e.g., N2 or Ar) cv1->cv2 cv3 Perform Potential Sweep cv2->cv3 an1 Record Cyclic Voltammogram cv3->an1 Generate Current vs. Potential Plot an2 Determine Onset Potentials (Eox, Ered) an1->an2 an3 Calculate HOMO/LUMO Levels an2->an3 end end an3->end Comparative Analysis

Caption: Experimental workflow for electrochemical characterization.

Signaling Pathway of Electron Transport in OLEDs

The efficient transport of electrons from the cathode to the emissive layer is critical for the performance of an OLED. The following diagram illustrates the role of an electron transport layer (ETL), such as one based on this compound, in this process.

OLED_ETL cluster_recombination Cathode Cathode ETL Electron Transport Layer (ETL) (e.g., this compound based) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport Recombination Exciton Formation & Light Emission HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode Anode->HTL Hole Injection

Caption: Role of the Electron Transport Layer in an OLED.

References

A Comparative Guide to the Synthesis of Substituted 9-Borafluorenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of substituted 9-borafluorenes is critical for accessing novel materials with unique electronic and photophysical properties. This guide provides a comparative analysis of the primary synthetic routes to this important class of organoboron compounds, supported by experimental data and detailed protocols.

Substituted 9-borafluorenes, tricyclic systems featuring a central antiaromatic borole ring fused to two aromatic rings, are of significant interest due to their Lewis acidity and extended π-conjugation.[1][2] These characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as synthetic intermediates.[1][3] The choice of synthetic route is paramount as it dictates the accessible substitution patterns, overall yield, and scalability. This guide compares the most prevalent methods for their synthesis: salt metathesis, transmetalation, and intramolecular C-H borylation.

Comparison of Synthetic Routes

The selection of a synthetic strategy for a target substituted 9-borafluorene depends on the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions. The following table summarizes the key aspects of the three major routes.

Synthesis RouteGeneral ReactionPrecursorsKey ReagentsTypical YieldsAdvantagesDisadvantages
Salt Metathesis Reaction of a 2,2'-dimetallated biphenyl with a boron electrophile.2,2'-dihalobiphenyls, biphenylOrganolithium reagents (n-BuLi, t-BuLi), Grignard reagents20-60%Wide availability of precursors, versatile for various boron substituents.Requires stoichiometric use of strong bases, can have limited functional group tolerance.
Transmetalation Exchange of a heteroatom in a pre-formed metallofluorene with boron.9-stannafluorenes, 9-silafluorenesBoron halides (BBr₃, BCl₃)40-90%Generally high yielding, tolerates a wider range of substituents on the biphenyl backbone.[4]Requires the pre-synthesis of other metallofluorenes, which can add steps to the overall sequence.
Intramolecular C-H Borylation Direct cyclization of a 2-borylbiphenyl derivative via C-H activation.2-BorylbiphenylsTransition metal catalysts (e.g., Iridium complexes)50-80%Atom-economical, avoids the use of strong bases and pre-metallated biphenyls.Can require expensive catalysts, and regioselectivity can be a challenge with certain substitution patterns.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative protocols for the key synthesis routes.

Protocol 1: Synthesis of 9-Chloro-9-borafluorene via Salt Metathesis

This protocol is adapted from the synthesis of donor-functionalized 9-borafluorenes, where 9-chloro-9-borafluorene is a key intermediate.[5]

Materials:

  • 2,2'-Dibromobiphenyl

  • tert-Butyllithium (t-BuLi) in pentane

  • Boron trichloride (BCl₃)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

Procedure:

  • A solution of 2,2'-dibromobiphenyl (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • tert-Butyllithium (4.0 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The resulting solution of 2,2'-dilithiobiphenyl is cooled to -78 °C.

  • A solution of boron trichloride (1.2 eq) in hexanes is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The solvent is removed under reduced pressure, and the crude product is extracted with hot hexanes.

  • The solution is filtered and cooled to yield 9-chloro-9-borafluorene as a crystalline solid.

Protocol 2: Synthesis of a Substituted 9-Aryl-9-borafluorene via Transmetalation

This protocol describes a general procedure for the synthesis of 9-borafluorenes from 9-stannafluorene precursors.[4]

Materials:

  • Substituted 9,9-dimethyl-9-stannafluorene

  • Boron tribromide (BBr₃)

  • Anhydrous toluene

Procedure:

  • A solution of the substituted 9,9-dimethyl-9-stannafluorene (1.0 eq) in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and boron tribromide (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The volatile components are removed in vacuo.

  • The resulting crude 9-bromo-9-borafluorene can be used directly or purified by crystallization.

  • For the synthesis of an aryl-substituted derivative, the crude 9-bromo-9-borafluorene is redissolved in an appropriate solvent and reacted with an aryl Grignard or aryllithium reagent.

Protocol 3: Synthesis of a Donor-Functionalized 9-Borafluorene via Lithiation and Reaction with 9-Chloro-9-borafluorene

This method is an example of functionalizing the boron atom of a pre-formed 9-haloborafluorene.[5]

Materials:

  • A donor-functionalized bis(trifluoromethyl)benzene derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • 9-Chloro-9-borafluorene (9-ClBF)

  • Anhydrous diethyl ether

  • Anhydrous toluene

Procedure:

  • The donor-functionalized bis(trifluoromethyl)benzene (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to -78 °C.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C, then warmed to room temperature and stirred for another 3 hours to generate the lithiated species.

  • In a separate flask, a solution of 9-chloro-9-borafluorene (1.2 eq) in anhydrous toluene is cooled to -78 °C.

  • The solution of the lithiated donor-functionalized species is added dropwise to the 9-chloro-9-borafluorene solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the organic layer is separated, dried over magnesium sulfate, and concentrated.

  • The product is purified by column chromatography on silica gel to afford the desired donor-functionalized 9-borafluorene. The overall yields for such procedures are reported to be in the range of 23-29%.[5]

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing substituted 9-borafluorenes.

Salt_Metathesis_Route start 2,2'-Dihalobiphenyl lithiation 2,2'-Dilithiobiphenyl (via lithiation) start->lithiation  2 eq. R-Li reaction Reaction with Boron Electrophile (e.g., BCl3) lithiation->reaction product Substituted 9-Borafluorene reaction->product

Caption: Salt Metathesis Pathway for 9-Borafluorene Synthesis.

Transmetalation_Route start Substituted 9-Stannafluorene exchange Heteroatom Exchange start->exchange  BBr3 intermediate 9-Halo-9-borafluorene exchange->intermediate functionalization Functionalization (e.g., with Grignard reagent) intermediate->functionalization  R-MgX product Substituted 9-Borafluorene functionalization->product

Caption: Transmetalation Strategy for 9-Borafluorene Synthesis.

CH_Borylation_Route start 2-Borylbiphenyl Derivative cyclization Intramolecular C-H Borylation start->cyclization  Transition Metal  Catalyst product Substituted 9-Borafluorene cyclization->product

Caption: Intramolecular C-H Borylation Approach.

References

structural analysis of 4-Bromo-9h-fluoren-9-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise elucidation of the three-dimensional structure of pharmacologically relevant molecules is paramount in modern drug discovery and development. 4-Bromo-9H-fluoren-9-one, a derivative of the fluorescent compound 9-fluorenone, represents a scaffold of interest due to its potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural analysis of this compound, offering insights into the experimental data each technique yields.

Structural Elucidation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's compilation, an analysis of the parent compound, 9-fluorenone, and the related 2-bromo-9-fluorenone provides a strong foundation for understanding its expected structural features.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural analysis of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often achieved through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization techniques.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the structural model. Hydrogen atoms are typically located from the difference Fourier map and refined.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction X-ray Diffraction Crystal Selection & Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structural Model Final Structural Model Structure Refinement->Final Structural Model

Experimental workflow for single-crystal X-ray crystallography.
Comparative Crystallographic Data

The following table presents the crystallographic data for 9-fluorenone. The introduction of a bromine atom at the C4 position in this compound is expected to induce subtle changes in bond lengths and angles due to its electron-withdrawing nature and steric bulk. Specifically, the C-Br bond length is anticipated to be in the range of 1.85-1.95 Å, and minor distortions in the planarity of the fluorenone core may be observed.

Parameter9-Fluorenone[1][2]This compound (Expected)
Crystal System Orthorhombic-
Space Group Pcab-
Unit Cell Dimensions a = 16.068(4) Å, b = 18.650(6) Å, c = 12.550(4) Å-
Volume (ų) 3759.5-
Z 16-
Calculated Density (g/cm³) 1.27-
Key Bond Lengths (Å)
C=O1.215~1.21-1.22
C-C (aromatic)1.373 - 1.401Similar range with potential minor variations
C-Br-~1.85-1.95
**Key Bond Angles (°) **
C-C-C (in rings)117.8 - 122.0Similar range with potential minor distortions
C-C=O126.1, 126.4~126

Alternative Structural Analysis Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques offer valuable and often complementary information, particularly for confirming the identity and connectivity of atoms in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to determine the number and types of protons and carbons, respectively, and their connectivity.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are applied to acquire ¹H and ¹³C spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure.

Expected Data for this compound:

  • ¹H NMR: Aromatic protons will appear in the range of 7.0-8.5 ppm. The bromine substituent will influence the chemical shifts of adjacent protons.

  • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift around 190-200 ppm. The carbon atom attached to the bromine will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on an ATR (Attenuated Total Reflectance) crystal, or mixed with KBr to form a pellet.

  • Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected Data for this compound:

  • A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

  • Absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations in the aromatic rings.

  • C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹.

  • A C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Data for this compound (C₁₃H₇BrO):

  • The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound (approximately 258 and 260 g/mol due to the isotopic distribution of bromine).

  • HRMS would confirm the elemental composition as C₁₃H₇BrO.

spectroscopic_workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output Purified Compound Purified Compound NMR NMR Spectroscopy Purified Compound->NMR IR IR Spectroscopy Purified Compound->IR MS Mass Spectrometry Purified Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight Elemental Composition MS->MS_Data

Workflow for spectroscopic analysis of organic compounds.

Comparison Summary

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be challenging to grow.
NMR Spectroscopy Connectivity of atoms (C-H framework), stereochemistry.Provides detailed information about the molecular structure in solution.Does not provide information on bond lengths or angles; can be complex to interpret for large molecules.
IR Spectroscopy Presence of functional groups.Rapid and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity and accuracy for molecular formula determination.Does not provide information on the connectivity or 3D structure of atoms.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-9h-fluoren-9-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-9h-fluoren-9-one, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated and clearly labeled hazardous waste container.

    • This compound is a halogenated organic compound. It is crucial to segregate it from non-halogenated organic waste to ensure proper disposal by your institution's waste management provider.

  • Container Selection and Labeling:

    • Use a chemically compatible and sealable container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Include the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Consult your institution's specific guidelines for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to arrange for pickup and disposal.

    • Follow their specific procedures for waste manifest documentation and pickup scheduling.

Spill and Decontamination Procedures

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.

Data Summary for Disposal and Safety

ParameterInformationSource
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatGeneral laboratory best practices
Waste Classification Hazardous Waste, Halogenated Organic WasteGeneral chemical waste guidelines
Disposal Method Collection by a licensed chemical waste disposal service. Controlled incineration is a common method for halogenated organic compounds.[2]
Incompatible Materials Strong oxidizing agentsGeneral chemical safety guidelines

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container storage Store in a Designated Hazardous Waste Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end spill->segregate No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area (Collect waste) collect_spill->decontaminate decontaminate->storage

Caption: Disposal workflow for this compound.

Experimental Protocols for Degradation (for informational purposes)

While direct, routine laboratory-scale degradation of this compound prior to disposal is not a standard recommended procedure due to safety and regulatory complexities, research into the degradation of halogenated aromatic compounds is ongoing. Methodologies such as advanced oxidation processes and bioremediation have been explored for similar classes of compounds. However, these are specialized procedures and should not be attempted for routine waste disposal in a standard laboratory setting. The prescribed method of disposal through a licensed hazardous waste management service remains the safest and most compliant approach.

References

Essential Safety and Operational Guide for Handling 4-Bromo-9h-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-9h-fluoren-9-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound, which is crucial for minimizing risks of skin and eye irritation, as well as respiratory tract irritation from dust inhalation.[1][2]

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.[3]Tightly fitting safety goggles or a full-face shield if there is a risk of splashing or dust generation.[4]
Hand Protection Nitrile gloves for incidental contact.[5][6]Butyl rubber gloves for extended contact or handling larger quantities.[3][7]
Body Protection A standard laboratory coat that buttons to the collar with long sleeves.[3]Chemical-resistant apron over the lab coat, especially when handling significant amounts.
Respiratory Protection Not required for handling small quantities in a well-ventilated area or chemical fume hood.[4]A NIOSH-approved half-mask or full-facepiece respirator with N95 or P100 particulate filters if dust may be generated.[2][8] If vapors are a concern, an organic vapor cartridge should be used.[2]
Footwear Closed-toe shoes made of a non-porous material.Chemical-resistant shoe covers if there is a significant risk of spills.

Handling and Operational Plan

Adherence to a strict operational plan is vital for the safe handling of this compound.

Experimental Workflow for Handling:

prep Preparation handling Handling in Fume Hood prep->handling weighing Weighing handling->weighing reaction Reaction Setup weighing->reaction cleanup Decontamination reaction->cleanup disposal Waste Disposal cleanup->disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

    • Verify that an eyewash station and safety shower are unobstructed and functional.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use spark-proof tools and equipment to avoid ignition sources.[9]

  • Weighing:

    • To prevent the generation of dust, weigh the compound on a tared weigh boat or paper within the fume hood.

    • If possible, use a balance with a draft shield.

  • Reaction Setup:

    • Carefully add the compound to the reaction vessel within the fume hood.

    • Keep containers of this compound tightly closed when not in use.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[9][10]

Waste Segregation and Disposal Workflow:

solid_waste Solid Waste (Contaminated gloves, weigh boats) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste (Reaction mixtures) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid disposal_pickup EH&S Pickup halogenated_solid->disposal_pickup halogenated_liquid->disposal_pickup

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Dispose of all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled "Halogenated Liquid Waste" container.[1][4] Do not mix with non-halogenated waste.[9][10]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Dispose of the rinsate in the "Halogenated Liquid Waste" container. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste.[11]

  • Container Management:

    • Keep waste containers tightly closed except when adding waste.[4][9]

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EH&S) department.

Decontamination Protocol

Thorough decontamination of laboratory equipment and surfaces is essential after handling this compound to prevent cross-contamination and accidental exposure.

Step-by-Step Decontamination Procedure:

  • Initial Cleaning:

    • Wearing appropriate PPE, remove any visible powder or residue from equipment and surfaces using a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol). Dispose of the cleaning materials in the "Halogenated Solid Waste" container.

  • Washing:

    • Wash the equipment and surfaces with a laboratory-grade detergent and warm water.[12][13]

  • Rinsing:

    • Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water to remove any detergent residue.[12][13]

  • Drying:

    • Allow all decontaminated items to air dry completely before storage or reuse.[12]

  • For Equipment Removal or Servicing:

    • If equipment is to be removed from the laboratory for servicing or disposal, it must be thoroughly decontaminated. Attach a signed and dated decontamination tag to the equipment certifying that it has been cleaned.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.